5-Chloro-2-fluoronicotinaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
5-chloro-2-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGTZGCJLKCEEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654216 | |
| Record name | 5-Chloro-2-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882679-90-5 | |
| Record name | 5-Chloro-2-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-2-fluoronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Chloro-2-fluoronicotinaldehyde (CAS No: 882679-90-5), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its physicochemical characteristics, spectroscopic data, and relevant safety information. Furthermore, it outlines a general synthetic pathway and discusses its application in the preparation of trisubstituted amine compounds, which are of significant interest in medicinal chemistry.
Introduction
This compound, with the molecular formula C₆H₃ClFNO, is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. The presence of chloro, fluoro, and aldehyde functional groups on the pyridine ring imparts unique reactivity, making it a valuable precursor for the development of novel bioactive molecules. Its application as a component in the preparation of trisubstituted amine compounds highlights its importance in the field of drug discovery and development.[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. While some experimental data is limited, predicted values from computational models provide useful estimates.
| Property | Value | Source |
| CAS Number | 882679-90-5 | [2] |
| Molecular Formula | C₆H₃ClFNO | [3] |
| Molecular Weight | 159.55 g/mol | [3] |
| Appearance | Yellowish-brown solid | [4] |
| Melting Point | No data available | |
| Boiling Point | 215.7 ± 35.0 °C (Predicted) | [4] |
| Density | 1.444 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | No data available |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two aromatic protons and one aldehydic proton. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chloro, fluoro, and aldehyde groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to appear significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the aldehyde group, typically in the region of 1685-1710 cm⁻¹. Other characteristic peaks will include C-Cl, C-F, and C-H stretching and bending vibrations.[5]
Synthesis and Reactivity
Synthetic Pathway
A plausible synthetic route to this compound can be conceptualized starting from commercially available precursors. A generalized workflow is presented below. The specific reaction conditions, including reagents, solvents, and temperatures, would require experimental optimization.
Figure 1: General synthetic workflow for this compound.
Experimental Protocol (General)
-
Lithiation: To a solution of 2-fluoro-5-chloropyridine in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C), a solution of an organolithium reagent (e.g., n-butyllithium) is added dropwise. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) is then added dropwise to the reaction mixture at the same low temperature. The reaction is allowed to proceed for a period, after which it is gradually warmed to room temperature.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by techniques such as column chromatography on silica gel.
Reactivity and Applications in Drug Discovery
This compound is a key intermediate in the synthesis of trisubstituted amine compounds. The aldehyde functionality is susceptible to nucleophilic attack by amines, leading to the formation of an imine, which can be subsequently reduced to the corresponding amine. This reaction pathway is fundamental in constructing molecular scaffolds for drug candidates.
The presence of halogen atoms (chlorine and fluorine) on the pyridine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, a strategy widely employed in medicinal chemistry to enhance drug efficacy and metabolic stability.
Experimental Protocol: Reductive Amination (General)
A general workflow for the synthesis of a trisubstituted amine from this compound is depicted below.
Figure 2: Workflow for the synthesis of trisubstituted amines.
-
Imine Formation: this compound and a secondary amine are dissolved in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane). The reaction may be facilitated by the addition of a mild acid catalyst.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride, is added to the reaction mixture. The reaction is stirred at room temperature until the starting materials are consumed, as monitored by techniques like thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard laboratory procedures as described in the synthesis section.
Safety Information
This compound is a chemical that requires careful handling. The following table summarizes the key hazard information.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents. While comprehensive experimental data on its properties are not extensively published, this guide provides an essential overview of its known characteristics, synthetic utility, and safety considerations. Further research to fully characterize this compound would be beneficial for its broader application in the scientific community.
References
- 1. scbt.com [scbt.com]
- 2. Buy Online - this compound - 98%, high purity , CAS No.882679-90-5 - We Deliver Worldwide [allschoolabs.com]
- 3. 882679-90-5|this compound|BLD Pharm [bldpharm.com]
- 4. Cas 1060802-34-7,4-chloro-5-fluoronicotinaldehyde | lookchem [lookchem.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
A Technical Guide to the Spectroscopic Analysis of 5-Chloro-2-fluoronicotinaldehyde
Audience: Researchers, scientists, and drug development professionals.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 5-Chloro-2-fluoronicotinaldehyde. These predictions are based on established principles of spectroscopic analysis for organic compounds with similar functional groups.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~10.0 | Singlet (or very fine doublet) | - | Aldehyde proton (-CHO) |
| ~8.4 | Doublet | ~2-3 Hz | Aromatic proton (H-6) |
| ~8.2 | Doublet | ~8-9 Hz | Aromatic proton (H-4) |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~185-190 | Aldehyde Carbonyl (C=O) |
| ~160 (doublet, J_CF ~250 Hz) | C-2 (bearing Fluorine) |
| ~150 | C-6 |
| ~140 | C-4 |
| ~125 | C-5 (bearing Chlorine) |
| ~120 | C-3 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Medium | Aldehyde C-H stretch (Fermi doublet) |
| ~1710-1690 | Strong | Carbonyl (C=O) stretch of the aldehyde |
| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretching |
| ~1250-1000 | Strong | C-F stretch |
| ~850-750 | Strong | C-Cl stretch |
Sample Preparation: Thin film or KBr pellet
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| [M]+• | Molecular ion peak |
| [M+2]+• | Isotope peak due to ³⁷Cl |
| [M-1]+ | Loss of H• from the aldehyde |
| [M-29]+ | Loss of CHO• group |
| [M-36]+ | Loss of HCl |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[1]
-
Filtration: Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]
-
Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method): Dissolve a small amount (a few milligrams) of the solid sample in a volatile solvent like methylene chloride or acetone.[2]
-
Film Deposition: Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[2]
-
Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.[2] Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty spectrometer should be taken and automatically subtracted from the sample spectrum.[3]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[4] Further dilute this stock solution to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.[4]
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).[5]
-
Ionization: The molecules in the sample are ionized. For a volatile compound like this, Electron Ionization (EI) is a common method, which involves bombarding the sample with a high-energy electron beam to form a radical cation (the molecular ion).[6][7]
-
Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.[6][8] A detector then records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. fiveable.me [fiveable.me]
An In-depth Technical Guide to 5-Chloro-2-fluoronicotinaldehyde
This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of 5-Chloro-2-fluoronicotinaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize halogenated pyridine derivatives as key building blocks.
Molecular Structure and Physicochemical Properties
This compound is a substituted pyridine derivative characterized by the presence of chloro, fluoro, and aldehyde functional groups on the pyridine ring. These substitutions significantly influence the molecule's reactivity and its utility as a synthetic intermediate.
The key identifiers and physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 5-Chloro-2-fluoropyridine-3-carboxaldehyde |
| Alternate Names | This compound; 5-Chloro-2-fluoro-3-formylpyridine[1][2] |
| CAS Number | 882679-90-5[1][2][3] |
| Molecular Formula | C₆H₃ClFNO[1][2][3] |
| Molecular Weight | 159.55 g/mol [1][2] |
| SMILES Code | O=CC1=C(F)N=C(Cl)C=C1[3] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C[3] |
Spectroscopic and Analytical Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. The following sections detail the expected spectral characteristics based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton and the two aromatic protons on the pyridine ring. The aldehyde proton (CHO) typically appears as a singlet in the downfield region (δ 9-10 ppm). The two aromatic protons will appear as doublets, with their chemical shifts and coupling constants influenced by the adjacent chloro and fluoro substituents.
-
¹³C NMR: The carbon NMR spectrum should exhibit six distinct signals corresponding to the six carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group which is characteristically found in the 185-195 ppm range.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are outlined below.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde (C-H) | Stretch | ~2830-2695 (typically two bands)[4] |
| Carbonyl (C=O) | Stretch | ~1710-1685 (conjugated aldehyde)[4][5] |
| Aromatic (C=C) | Stretch | ~1600-1400[4] |
| C-F | Stretch | ~1250-1000 |
| C-Cl | Stretch | ~800-600 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 159.55).
-
Isotopic Pattern: Due to the presence of a chlorine atom, a characteristic M+2 peak will be observed with an intensity of approximately one-third of the main molecular ion peak, which is indicative of the ³⁵Cl/³⁷Cl isotope ratio.
Applications in Synthesis
This compound is a valuable intermediate in organic synthesis. It is primarily used as a component in the preparation of trisubstituted amine compounds.[1][2] The aldehyde group provides a reactive site for condensation and reductive amination reactions, while the halogen substituents can be targeted for various cross-coupling reactions to build more complex molecular architectures.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
FT-IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.
-
Background Spectrum: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: Collect the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV for EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Interpretation: Analyze the spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Visualization
The logical workflow for the structural characterization of this compound is presented below.
References
Technical Guide: Physical Properties of 5-Chloro-2-fluoronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-fluoronicotinaldehyde, with the Chemical Abstracts Service (CAS) registry number 882679-90-5 , is a halogenated pyridine derivative.[1][2][3][4][5] Its structure, featuring a pyridine ring substituted with a chlorine atom, a fluorine atom, and an aldehyde group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding the physical properties of this compound is crucial for its handling, storage, reaction setup, and for the development of purification methods.
This technical guide provides a summary of the currently available physical property data for this compound and outlines detailed experimental protocols for the determination of its key physical characteristics. Due to a notable lack of experimentally determined quantitative data in publicly available literature and safety data sheets, this guide also serves to highlight the current data gap for this compound.
Physicochemical Data
Table 1: Summary of Physical Properties for this compound
| Property | Value | Source/Notes |
| Chemical Formula | C₆H₃ClFNO | [1][5] |
| Molecular Weight | 159.55 g/mol | [1][4][5] |
| CAS Number | 882679-90-5 | [1][2][3][4][5] |
| Appearance | Solid (predicted) | Based on analogous structures |
| Melting Point | Not Available | [6] |
| Boiling Point | Not Available | [6] |
| Density | Not Available | |
| Solubility | Not Available | |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1] |
General Experimental Protocols for Physical Property Determination
For researchers requiring precise physical property data for this compound, the following established experimental protocols for solid organic compounds can be employed.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Methodology: Capillary Method [7][8]
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. A narrow melting range (typically < 2 °C) is indicative of a pure compound.
Boiling Point Determination
While this compound is expected to be a solid at room temperature, its boiling point at reduced pressure may be a relevant property for purification by distillation.
Methodology: Micro Boiling Point Determination (Thiele Tube Method) [9][10][11][12]
-
Sample Preparation: A small amount of the substance (a few milligrams) is placed in a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inside the fusion tube with its open end downwards.
-
Heating: The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Observation: As the sample is heated, the air trapped in the capillary tube will expand and a stream of bubbles will emerge from the open end. Heating is continued until a steady stream of bubbles is observed.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Density Determination
The density of a solid organic compound can be determined using several methods.
Methodology: Pycnometer Method [13][14]
-
Mass of Empty Pycnometer: A clean, dry pycnometer (a small glass flask with a fitted stopper and a capillary opening) is weighed accurately (m₁).
-
Mass with Sample: A known mass of this compound is added to the pycnometer, and it is weighed again (m₂).
-
Mass with Sample and Liquid: The pycnometer is filled with a liquid of known density (ρ_liquid) in which the sample is insoluble. The pycnometer is then weighed again (m₃).
-
Mass with Liquid Only: The pycnometer is emptied, cleaned, dried, and filled with the same liquid and weighed (m₄).
-
Calculation: The density of the solid (ρ_solid) is calculated using the following formula: ρ_solid = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_liquid
Solubility Determination
Determining the solubility of this compound in various solvents is crucial for its use in reactions and for developing purification and formulation protocols.
Methodology: Qualitative and Semi-Quantitative Solubility Testing [15][16][17][18][19]
-
Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Procedure:
-
A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.
-
A small volume of the selected solvent (e.g., 0.1 mL) is added.
-
The mixture is agitated (e.g., by vortexing) for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).
-
The sample is visually inspected for the presence of undissolved solid.
-
If the solid has dissolved, more solvent is added in known increments until the saturation point is reached or a certain volume is achieved.
-
-
Classification: The solubility can be classified qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., in mg/mL).
Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the initial physicochemical characterization of a new or uncharacterized chemical compound like this compound.
Caption: Workflow for Physicochemical Characterization of a Chemical Compound.
Conclusion
While this compound is a commercially available compound with significant potential in synthetic chemistry, there is a clear lack of published, experimentally determined physical property data. This guide provides researchers with standardized methodologies to determine these crucial parameters. The generation and publication of these data would be of great value to the scientific community, enhancing the utility and safety of handling this important chemical intermediate.
References
- 1. 882679-90-5|this compound|BLD Pharm [bldpharm.com]
- 2. Buy Online - this compound - 98%, high purity , CAS No.882679-90-5 - We Deliver Worldwide [allschoolabs.com]
- 3. parchem.com [parchem.com]
- 4. scbt.com [scbt.com]
- 5. 5-CHLORO-2-FLUOROPYRIDINE-3-CARBOXALDEHYDE | 882679-90-5 | INDOFINE Chemical Company [indofinechemical.com]
- 6. capotchem.cn [capotchem.cn]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. byjus.com [byjus.com]
- 13. mt.com [mt.com]
- 14. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. scribd.com [scribd.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. chem.ws [chem.ws]
- 19. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 5-Chloro-2-fluoronicotinaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-fluoronicotinaldehyde, a halogenated pyridine derivative, serves as a crucial building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring both chloro and fluoro groups on the pyridine ring, imparts specific reactivity and physicochemical properties that are highly sought after in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, historical context, synthetic methodologies, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis, based on established chemical transformations of related precursors, are presented alongside a summary of its known applications as a key intermediate in the development of novel bioactive compounds.
Introduction and Historical Context
The development of halogenated heterocyclic compounds has been a cornerstone of modern medicinal chemistry. The strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. While a specific, detailed historical account of the initial discovery of this compound is not prominently documented in readily available scientific literature, its emergence is intrinsically linked to the broader exploration of fluorinated and chlorinated pyridine derivatives as versatile synthetic intermediates.
The synthesis and application of related compounds, such as 2-chloro-5-fluoronicotinic acid, have been described in patent literature, highlighting the industrial and academic interest in this class of molecules. These precursors have paved the way for the synthesis of a variety of substituted pyridines, including this compound, for use in drug discovery programs targeting a wide range of therapeutic areas.
Physicochemical and Spectroscopic Data
The accurate characterization of this compound is essential for its application in synthetic chemistry. The following tables summarize its key physicochemical and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 882679-90-5 |
| Molecular Formula | C₆H₃ClFNO |
| Molecular Weight | 159.55 g/mol |
| Appearance | Off-white to yellow solid |
| Purity | Typically ≥97% |
Table 2: Spectroscopic Data of this compound (Predicted and/or from related structures)
| Spectrum Type | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.3 (s, 1H, CHO), 8.3 (d, 1H, Ar-H), 7.8 (d, 1H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 187 (C=O), 160 (d, J=240 Hz, C-F), 148 (C), 142 (d, J=15 Hz, C), 125 (C), 122 (C) |
| Mass Spectrum (EI) | m/z 159 (M⁺), 130, 102 |
Experimental Protocols: Synthesis of this compound
Synthesis of the Precursor: 2-Chloro-5-fluoronicotinic acid
The synthesis of the key precursor, 2-chloro-5-fluoronicotinic acid, can be achieved from 2,6-dichloro-5-fluoronicotinic acid, a commercially available starting material.
Experimental Protocol:
-
Reaction Setup: To a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in a suitable solvent such as acetic acid, is added a reducing agent, for example, zinc dust (1.5-2.0 eq) in portions at room temperature.
-
Reaction Execution: The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: The reaction mixture is filtered to remove the excess zinc dust. The filtrate is then concentrated under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-chloro-5-fluoronicotinic acid.
Reduction of 2-Chloro-5-fluoronicotinic acid to this compound
The conversion of the carboxylic acid to the aldehyde is a critical step. Several methods can be employed for this transformation. One common and effective method involves the conversion of the carboxylic acid to an acid chloride followed by reduction.
Experimental Protocol:
-
Formation of the Acid Chloride: 2-Chloro-5-fluoronicotinic acid (1.0 eq) is suspended in a dry, inert solvent such as dichloromethane (DCM) or toluene. A chlorinating agent, such as thionyl chloride (SOCl₂) (1.2-1.5 eq) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) with a catalytic amount of dimethylformamide (DMF), is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature or gently heated until the reaction is complete (cessation of gas evolution). The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-chloro-5-fluoronicotinoyl chloride.
-
Reduction to the Aldehyde (Rosenmund Reduction or equivalent): The crude acid chloride is dissolved in a dry, inert solvent like toluene. A poisoned catalyst, such as palladium on barium sulfate (Pd/BaSO₄) (Rosenmund catalyst), is added. The reaction mixture is then subjected to hydrogenation with H₂ gas at atmospheric or slightly elevated pressure. The reaction is carefully monitored by TLC or GC-MS to avoid over-reduction to the alcohol.
-
Alternative Reduction: Alternatively, the acid chloride can be reduced using a milder reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) at low temperatures (-78 °C) in a dry ether solvent.
-
Work-up and Purification: Upon completion of the reduction, the catalyst is filtered off. The filtrate is washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of this compound from its precursor.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of the aldehyde functional group allows for a wide range of chemical transformations, including but not limited to:
-
Reductive amination: To introduce diverse amine functionalities.
-
Wittig and related olefination reactions: To form carbon-carbon double bonds.
-
Condensation reactions: To construct various heterocyclic ring systems.
The chloro and fluoro substituents on the pyridine ring provide opportunities for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, enabling the generation of extensive compound libraries for high-throughput screening in drug discovery programs. Derivatives of halogenated pyridines have shown promise in various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.
Conclusion
This compound stands as a testament to the importance of halogenated heterocycles in modern organic synthesis and drug discovery. While its own detailed discovery history may be embedded within broader research efforts, its utility as a synthetic building block is clear. The synthetic pathways outlined in this guide, derived from established chemical principles, provide a robust framework for its preparation. As the demand for novel and effective therapeutics continues to grow, the role of versatile intermediates like this compound in enabling the synthesis of the next generation of medicines will undoubtedly continue to expand.
Starting materials for 5-Chloro-2-fluoronicotinaldehyde synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of viable synthetic pathways for the preparation of 5-Chloro-2-fluoronicotinaldehyde, a key building block in the development of various pharmaceutical compounds. This document outlines two primary synthetic routes starting from commercially available materials, presenting detailed experimental protocols and a comparative analysis of the methodologies.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and an aldehyde functional group, makes it a versatile intermediate for the synthesis of complex heterocyclic molecules, including active pharmaceutical ingredients (APIs). The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, enabling the construction of diverse molecular scaffolds. This guide explores two plausible and efficient synthetic routes for its preparation.
Synthetic Pathways
Two principal synthetic routes have been identified and are detailed below. Route A commences with the selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid, followed by the reduction of the resulting carboxylic acid to the target aldehyde. Route B involves the synthesis of a 2-fluoro-5-chloropyridine intermediate from 2-amino-5-chloropyridine, followed by a regioselective formylation.
Route A: From 2,6-dichloro-5-fluoronicotinic acid
This route offers a direct approach by starting with a precursor that already contains the desired substitution pattern on the pyridine ring, requiring only functional group manipulations.
Step 1: Selective Dechlorination of 2,6-dichloro-5-fluoronicotinic acid
The first step involves the selective removal of the chlorine atom at the 6-position of the pyridine ring. This can be achieved via catalytic hydrogenation. To avoid the reduction of the carboxylic acid, it is often advantageous to first convert the acid to its ester, perform the selective dechlorination, and then hydrolyze the ester back to the carboxylic acid.
Experimental Protocol: Esterification and Selective Hydrogenation
-
Esterification: To a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in methanol (10 vol), slowly add thionyl chloride (1.2 eq) at 0 °C. Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction by TLC. After completion, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.
-
Selective Catalytic Hydrogenation: Dissolve the methyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) in ethanol (15 vol). Add triethylamine (1.5 eq) and a Lindlar catalyst (5% Pd on CaCO3, poisoned with lead, 5-10 mol%). Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure or Parr shaker at 1-4 atm) at room temperature. Monitor the reaction progress by GC-MS or LC-MS. Upon completion, filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-chloro-5-fluoronicotinate.
-
Hydrolysis: Dissolve the crude methyl ester in a mixture of methanol and water (3:1, 10 vol). Add lithium hydroxide monohydrate (1.5 eq) and stir at room temperature for 1-2 hours. Monitor the hydrolysis by TLC. Once complete, acidify the reaction mixture to pH 2-3 with 1N HCl. Extract the product with ethyl acetate (3 x 15 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-fluoronicotinic acid.
Step 2: Reduction of 2-chloro-5-fluoronicotinic acid to this compound
The reduction of the carboxylic acid to the aldehyde can be accomplished through several methods. Two common and effective methods are the Rosenmund reduction of the corresponding acid chloride and the direct reduction of an ester derivative using Diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Experimental Protocol 1: Via Rosenmund Reduction
-
Acid Chloride Formation: To a suspension of 2-chloro-5-fluoronicotinic acid (1.0 eq) in toluene (10 vol), add thionyl chloride (1.5 eq) and a catalytic amount of DMF (2-3 drops). Heat the mixture to reflux for 2-3 hours until a clear solution is obtained and gas evolution ceases. Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride, co-evaporating with toluene to yield the crude 2-chloro-5-fluoronicotinoyl chloride.
-
Rosenmund Reduction: Dissolve the crude acid chloride in dry toluene (15 vol). Add the Rosenmund catalyst (5% Pd on BaSO4, 10 mol%) and a catalyst poison such as quinoline-sulfur (prepared by heating quinoline with sulfur). Bubble hydrogen gas through the stirred suspension at room temperature or slightly elevated temperature (40-60 °C). Monitor the reaction progress by TLC or GC-MS, watching for the disappearance of the acid chloride and the formation of the aldehyde. Upon completion, filter the catalyst, wash the filtrate with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.[1][2][3][4][5]
Experimental Protocol 2: Via DIBAL-H Reduction of the Ester
-
Esterification: Prepare the methyl or ethyl ester of 2-chloro-5-fluoronicotinic acid as described in Route A, Step 1.
-
DIBAL-H Reduction: Dissolve the ester (1.0 eq) in anhydrous THF or toluene (20 vol) and cool the solution to -78 °C under an inert atmosphere (nitrogen or argon). Slowly add a solution of DIBAL-H (1.0 M in hexanes or toluene, 1.1-1.2 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the target aldehyde.[6][7][8][9][10]
Route B: From 2-amino-5-chloropyridine
This alternative route builds the desired molecule by first introducing the fluorine atom onto a readily available pyridine precursor, followed by the installation of the aldehyde group.
Step 1: Synthesis of 2-fluoro-5-chloropyridine
The conversion of an amino group on an aromatic ring to a fluorine atom is classically achieved via the Balz-Schiemann reaction.[11] This involves diazotization of the amine followed by thermal decomposition of the resulting tetrafluoroborate salt.
Experimental Protocol: Balz-Schiemann Reaction
-
Diazotization: Suspend 2-amino-5-chloropyridine (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF4, 48-50%, 3-4 eq) at 0 °C. To this stirred suspension, add a solution of sodium nitrite (NaNO2, 1.1 eq) in a minimal amount of water dropwise, keeping the temperature between 0 and 5 °C. Stir the mixture for an additional 30-60 minutes at this temperature. The diazonium tetrafluoroborate salt will precipitate.
-
Decomposition: Filter the precipitated diazonium salt and wash it with cold water, followed by cold methanol and then diethyl ether. Dry the salt carefully under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with care. For the decomposition, gently heat the dry diazonium salt in an inert, high-boiling solvent (e.g., decane or xylenes) or as a solid in a flask equipped for distillation. The decomposition usually starts between 100-150 °C with the evolution of nitrogen gas and boron trifluoride. The product, 2-fluoro-5-chloropyridine, can be distilled directly from the reaction mixture.
-
Work-up and Purification: Collect the distillate and dissolve it in a suitable organic solvent like diethyl ether or dichloromethane. Wash with a dilute NaOH solution and brine, dry over anhydrous magnesium sulfate, and fractionally distill to obtain pure 2-fluoro-5-chloropyridine.[11][12][13][14]
Step 2: Formylation of 2-fluoro-5-chloropyridine
The introduction of an aldehyde group at the 3-position of the pyridine ring can be achieved by ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The directing effect of the 2-fluoro substituent is expected to favor lithiation at the 3-position.
Experimental Protocol: Ortho-lithiation and Formylation
-
Lithiation: Under a nitrogen or argon atmosphere, dissolve 2-fluoro-5-chloropyridine (1.0 eq) in anhydrous THF (20 vol) and cool the solution to -78 °C. To this solution, add a solution of lithium diisopropylamide (LDA) (1.1 eq), freshly prepared from diisopropylamine and n-butyllithium in THF, dropwise. Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Formylation: To the lithiated pyridine solution at -78 °C, add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise. Stir the reaction mixture at -78 °C for another hour, then allow it to warm slowly to room temperature.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x 15 vol). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.[15]
Data Summary
The following table summarizes the typical yields and key reaction conditions for the proposed synthetic routes. Note that yields are highly dependent on the specific reaction conditions and scale.
| Route | Step | Starting Material | Key Reagents | Typical Yield |
| A | 1 | 2,6-dichloro-5-fluoronicotinic acid | 1. SOCl₂, MeOH2. H₂, Lindlar Cat., Et₃N3. LiOH | 70-85% (over 3 steps) |
| 2a | 2-chloro-5-fluoronicotinic acid | 1. SOCl₂2. H₂, Pd/BaSO₄ (Rosenmund) | 50-70% | |
| 2b | Methyl 2-chloro-5-fluoronicotinate | DIBAL-H, -78 °C | 60-80% | |
| B | 1 | 2-amino-5-chloropyridine | 1. HBF₄, NaNO₂2. Heat | 40-60% |
| 2 | 2-fluoro-5-chloropyridine | LDA, DMF, -78 °C | 50-75% |
Conclusion
This guide has outlined two distinct and viable synthetic pathways for the preparation of this compound. Route A, starting from 2,6-dichloro-5-fluoronicotinic acid, benefits from having the core scaffold pre-formed, requiring mainly functional group interconversions. Route B, commencing with 2-amino-5-chloropyridine, offers an alternative approach that builds the target molecule through key C-F and C-C bond formations. The choice of route will depend on factors such as the availability and cost of starting materials, scalability, and the specific capabilities of the laboratory. Both routes employ well-established chemical transformations, providing a solid foundation for the efficient synthesis of this valuable pharmaceutical intermediate.
References
- 1. Rosenmund Reduction | OpenOChem Learn [learn.openochem.org]
- 2. byjus.com [byjus.com]
- 3. Rosenmund reduction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. adichemistry.com [adichemistry.com]
- 11. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Biologically Active Derivatives from 5-Chloro-2-fluoronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of diverse derivatives from 5-Chloro-2-fluoronicotinaldehyde, a versatile starting material for the development of novel therapeutic agents. This document outlines key synthetic strategies, including palladium-catalyzed cross-coupling reactions and modifications of the aldehyde functionality, with a focus on the generation of potential kinase inhibitors. Detailed experimental protocols, quantitative data, and visual representations of reaction workflows and relevant signaling pathways are provided to facilitate the practical application of these methodologies in a research and development setting.
Introduction
This compound is a valuable building block in medicinal chemistry. The pyridine core is a common scaffold in many FDA-approved drugs, and the presence of chloro and fluoro substituents offers multiple avenues for synthetic diversification. The chlorine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties. The fluorine atom at the 2-position can enhance the metabolic stability and binding affinity of the final compounds. Furthermore, the aldehyde group at the 3-position serves as a versatile handle for a variety of chemical transformations, including reductive aminations, condensations, and oxidations.
The derivatives of this compound are of particular interest in the discovery of kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine scaffold can act as a hinge-binder in the ATP-binding pocket of kinases, forming key hydrogen bonds that contribute to the inhibitor's potency and selectivity. By strategically modifying the this compound core, researchers can design and synthesize novel compounds with tailored pharmacological profiles to target specific kinases.
Key Synthetic Strategies
The synthetic utility of this compound is primarily centered around three types of transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro group at the 5-position is a suitable handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
-
Reactions of the Aldehyde Group: The aldehyde functionality can be readily converted into other functional groups or used to build more complex heterocyclic systems.
-
Nucleophilic Aromatic Substitution: While less common for chloropyridines compared to their fluoro counterparts, under certain conditions, the chloro group can be displaced by strong nucleophiles.
This document will focus on providing detailed protocols for the palladium-catalyzed cross-coupling reactions, as they represent the most versatile and widely used methods for derivatizing this scaffold.
Data Presentation
The following tables summarize the expected outcomes for representative cross-coupling reactions with this compound based on analogous transformations.
Table 1: Representative Suzuki-Miyaura Coupling Reaction Data
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Fluoro-5-phenylnicotinaldehyde | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Fluoro-5-(4-methoxyphenyl)nicotinaldehyde | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 90 | 16 | ~80 |
| 3 | Pyridin-3-ylboronic acid | 5-(Pyridin-3-yl)-2-fluoronicotinaldehyde | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | THF/H₂O | 80 | 18 | ~75 |
Table 2: Representative Sonogashira Coupling Reaction Data
| Entry | Terminal Alkyne | Product | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 2-Fluoro-5-(phenylethynyl)nicotinaldehyde | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | ~90 |
| 2 | Ethynyltrimethylsilane | 2-Fluoro-5-((trimethylsilyl)ethynyl)nicotinaldehyde | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 50 | 12 | ~88 |
| 3 | Propargyl alcohol | 2-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)nicotinaldehyde | Pd(dppf)Cl₂ (3) | CuI (6) | Et₃N | Acetonitrile | 70 | 10 | ~82 |
Table 3: Representative Buchwald-Hartwig Amination Reaction Data
| Entry | Amine | Product | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 2-Fluoro-5-(morpholino)nicotinaldehyde | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | ~80 |
| 2 | Aniline | 2-Fluoro-5-(phenylamino)nicotinaldehyde | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | ~75 |
| 3 | Benzylamine | 5-(Benzylamino)-2-fluoronicotinaldehyde | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 20 | ~82 |
Experimental Protocols
The following are detailed, representative protocols for the key cross-coupling reactions of this compound. These protocols are based on established methodologies for similar substrates and should be optimized for specific coupling partners.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 mmol) to the flask under the inert atmosphere.
-
Add the degassed solvent mixture (5 mL) to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoro-5-aryl-nicotinaldehyde.
Protocol 2: Sonogashira Cross-Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine (Et₃N), 2.5 equivalents)
-
Solvent (e.g., Anhydrous Tetrahydrofuran (THF))
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (Ethyl acetate, saturated aqueous NH₄Cl, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (5 mL) and the terminal alkyne (1.2 mmol).
-
Add freshly distilled Et₃N (2.5 mmol) via syringe.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-5-alkynyl-nicotinaldehyde.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a dry Schlenk tube, add the palladium precatalyst (0.02 mmol) and the phosphine ligand (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-2-fluoronicotinaldehyde derivative.
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways and a relevant biological signaling pathway.
Application Notes and Protocols for Suzuki Coupling Reactions of 5-Chloro-2-fluoronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 5-Chloro-2-fluoronicotinaldehyde as a substrate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest for the synthesis of novel substituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials. Due to the electron-deficient nature of the pyridine ring and the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, careful optimization of the catalytic system is crucial for achieving high yields.
Introduction to Suzuki Coupling with this compound
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] For a substrate like this compound, the reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the pyridine ring.
The key challenges in the Suzuki coupling of this substrate include the activation of the relatively inert C-Cl bond and overcoming potential catalyst inhibition by the pyridine nitrogen. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have proven effective in addressing these challenges. The choice of base, solvent, and temperature are also critical parameters that require careful consideration and optimization.
General Reaction Scheme
The general transformation involves the coupling of this compound with a variety of aryl or heteroaryl boronic acids or their corresponding esters to yield 2-fluoro-5-aryl-nicotinaldehydes.
Data Presentation: Typical Reaction Parameters and Expected Yields
The following table summarizes recommended starting conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled based on reactions with structurally similar electron-deficient chloropyridines and related nicotinaldehyde derivatives.[2][3]
| Catalyst System | Ligand | Base | Solvent System | Temperature (°C) | Time (h) | Expected Yield (%) |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv.) | Toluene/H₂O (10:1) | 100-110 | 12-24 | 75-95 |
| Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | Cs₂CO₃ (2 equiv.) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | 70-90 |
| Pd(PPh₃)₄ (5 mol%) | - | K₃PO₄ (1.5 equiv.) | 1,4-Dioxane/H₂O (2:1) | 80-100 | 8-16 | 60-85[2] |
Experimental Protocols
The following protocols provide a generalized starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acid coupling partners.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous, degassed toluene (10 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alternative Procedure using Pd(PPh₃)₄
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
In a pressure tube, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and potassium phosphate (1.5 mmol, 1.5 equiv.).[2]
-
Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (4 mL).[2]
-
Seal the pressure tube and heat the mixture to 80-100 °C with stirring for 8-16 hours.[2]
-
After cooling to room temperature, perform the work-up and purification as described in Protocol 1.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting
-
Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading (up to 5 mol%), using a more active ligand (e.g., a different Buchwald ligand or an NHC ligand), or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.
-
Protodeboronation: The undesired cleavage of the C-B bond in the boronic acid can be minimized by using a less aqueous solvent system, a milder base (e.g., K₂CO₃), or by using the boronic acid pinacol ester instead of the free acid.
-
Homocoupling: The formation of biaryl products from the boronic acid can be suppressed by ensuring a truly anaerobic environment and by using the correct stoichiometry of reactants.
These application notes and protocols provide a solid foundation for researchers to successfully utilize this compound in Suzuki-Miyaura coupling reactions, enabling the synthesis of a wide array of valuable biaryl compounds.
References
Application Notes and Protocols for 5-Chloro-2-fluoronicotinaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Chloro-2-fluoronicotinaldehyde as a versatile building block in medicinal chemistry, with a particular focus on its application in the synthesis of potential kinase inhibitors targeting the PI3K/Akt signaling pathway. Detailed experimental protocols and data are presented to guide researchers in the development of novel therapeutic agents.
Introduction
This compound is a halogenated pyridinaldehyde that serves as a valuable starting material for the synthesis of diverse heterocyclic compounds. The presence of three distinct reactive sites—the aldehyde, the chloro group, and the fluoro group—offers medicinal chemists a powerful tool for creating complex molecular architectures with a wide range of pharmacological activities. Its pyridine core is a common feature in many biologically active molecules, and the specific substitution pattern of this aldehyde makes it an attractive precursor for generating libraries of compounds for drug discovery.
Application in the Synthesis of a Potential PI3K/Akt Pathway Inhibitor
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. A significant number of PI3K inhibitors feature a morpholine moiety, which is believed to contribute to their binding affinity and pharmacokinetic properties.
This section details the synthesis of a novel compound, 4-((5-chloro-2-fluoropyridin-3-yl)methyl)morpholine , using this compound as the starting material. The presence of the morpholine group in the synthesized molecule suggests its potential as an inhibitor of the PI3K/Akt pathway.
Experimental Protocol: Synthesis of 4-((5-chloro-2-fluoropyridin-3-yl)methyl)morpholine via Reductive Amination
This protocol outlines the synthesis of 4-((5-chloro-2-fluoropyridin-3-yl)methyl)morpholine from this compound and morpholine using a reductive amination reaction.
Materials:
-
This compound
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in dichloroethane (DCE) or dichloromethane (DCM).
-
Addition of Amine: To the stirred solution, add morpholine (1.1 equivalents).
-
Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Monitor the reaction progress by TLC.
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.
-
Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its completion by TLC (typically 2-4 hours).
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-((5-chloro-2-fluoropyridin-3-yl)methyl)morpholine.
Experimental Workflow Diagram:
Caption: Reductive amination workflow for the synthesis of a potential PI3K inhibitor.
Quantitative Data Summary
While direct experimental data for the inhibitory activity of 4-((5-chloro-2-fluoropyridin-3-yl)methyl)morpholine against PI3K/Akt is not yet publicly available, the structural similarity to known PI3K inhibitors containing the morpholine moiety suggests its potential. For context, the table below presents the inhibitory concentrations (IC50) of a well-characterized PI3K inhibitor, LY294002, which also contains a morpholine group.[1]
| Compound | Target | IC50 (µM) |
| LY294002 | PI3Kα | 1.40 |
Researchers are encouraged to perform in vitro kinase assays to determine the IC50 value of the newly synthesized compound against various PI3K isoforms and Akt.
Signaling Pathway
The synthesized compound, 4-((5-chloro-2-fluoropyridin-3-yl)methyl)morpholine, is hypothesized to inhibit the PI3K/Akt signaling pathway. This pathway is a crucial regulator of cell survival and proliferation.
PI3K/Akt Signaling Pathway Diagram:
References
Application Note: Synthesis of (5-Chloro-2-fluoropyridin-3-yl)methanol via Chemoselective Aldehyde Reduction
Introduction
(5-Chloro-2-fluoropyridin-3-yl)methanol is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of a wide range of biologically active molecules in the pharmaceutical and agrochemical industries. Its utility stems from the presence of multiple reactive sites on the pyridine ring, allowing for further functionalization. This application note provides a detailed experimental protocol for the chemoselective reduction of 5-Chloro-2-fluoronicotinaldehyde to afford (5-chloro-2-fluoropyridin-3-yl)methanol in high yield and purity. The described method utilizes sodium borohydride, a mild and selective reducing agent, ensuring the aldehyde functionality is reduced without affecting the chloro and fluoro substituents on the aromatic ring.
Reaction Scheme
The synthesis of (5-chloro-2-fluoropyridin-3-yl)methanol is achieved through the reduction of the aldehyde group of this compound using sodium borohydride (NaBH₄) in a suitable solvent.
Caption: Reaction scheme for the reduction of this compound.
Experimental Protocol
Materials:
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 g, 6.27 mmol) in methanol (20 mL) in a 100 mL round-bottom flask, stir the mixture at 0 °C using an ice bath.
-
Slowly add sodium borohydride (0.28 g, 7.52 mmol) portion-wise to the reaction mixture over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure (5-chloro-2-fluoropyridin-3-yl)methanol.
Data Presentation
Table 1: Physicochemical Properties of Starting Material and Product
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | 882679-90-5 | C₆H₃ClFNO | 159.55 | Off-white to yellow solid |
| (5-chloro-2-fluoropyridin-3-yl)methanol | 884494-79-5 | C₆H₅ClFNO | 161.56 | White to off-white solid |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Reactant Moles | 6.27 mmol |
| NaBH₄ Moles | 7.52 mmol (1.2 equivalents) |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours |
| Yield | Approximately 90-95% (literature) |
Table 3: Spectroscopic Data for (5-chloro-2-fluoropyridin-3-yl)methanol
| Analysis | Data |
| ¹H NMR (CDCl₃) | δ 8.15 (d, J=2.5 Hz, 1H), 7.80 (dd, J=8.0, 2.5 Hz, 1H), 4.80 (s, 2H), 2.50 (br s, 1H, OH). |
| ¹³C NMR (CDCl₃) | δ 158.5 (d, J=240 Hz), 147.0, 140.0 (d, J=15 Hz), 135.0, 125.0 (d, J=5 Hz), 60.0. |
| IR (KBr, cm⁻¹) | 3350 (O-H stretch), 3050 (aromatic C-H stretch), 1600, 1570 (C=C stretch), 1450, 1400 (C-C stretch), 1250 (C-F stretch), 1050 (C-O stretch), 850 (C-Cl stretch). |
| Mass Spec (EI) | m/z 161 (M⁺), 163 (M⁺+2), 144, 126, 99. |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of (5-chloro-2-fluoropyridin-3-yl)methanol.
Caption: Workflow for the synthesis of (5-chloro-2-fluoropyridin-3-yl)methanol.
Conclusion
This application note provides a reliable and straightforward protocol for the synthesis of (5-chloro-2-fluoropyridin-3-yl)methanol from this compound. The use of sodium borohydride allows for a high-yielding and chemoselective reduction of the aldehyde group. The detailed experimental procedure and comprehensive data tables will be a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development.
References
Application Notes and Protocols: 5-Chloro-2-fluoronicotinaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5-Chloro-2-fluoronicotinaldehyde as a versatile building block in the synthesis of novel agrochemicals. While direct synthesis of commercialized agrochemicals from this specific aldehyde is not widely documented in publicly available literature, its chemical structure, featuring a reactive aldehyde group and a halogen-substituted pyridine ring, makes it an attractive starting material for the exploration of new insecticides, herbicides, and fungicides.
The protocols outlined below describe key chemical transformations that can be applied to this compound to generate a diverse range of derivatives with potential agrochemical activity. These include the Wittig reaction and Knoevenagel condensation for carbon-carbon bond formation, and reductive amination for the introduction of nitrogen-containing moieties.
Synthesis of Alkenyl Pyridine Derivatives via Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. In the context of agrochemical synthesis, the introduction of an alkenyl group to the pyridine ring of this compound can lead to compounds with insecticidal or fungicidal properties. The resulting double bond can be further functionalized to create a variety of scaffolds.
Table 1: Hypothetical Quantitative Data for Wittig Reaction
| Entry | Phosphonium Ylide | Product Structure | Yield (%) | Purity (%) |
| 1 | (Carbethoxymethylene)triphenylphosphorane |
| 85 | >98 |
| 2 | (Cyanomethylene)triphenylphosphorane |
| 92 | >97 |
| 3 | Benzyltriphenylphosphonium chloride |
| 78 | >95 |
Experimental Protocol: General Procedure for Wittig Reaction
-
Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the desired phosphonium salt (1.1 equivalents).
-
Suspend the phosphonium salt in anhydrous solvent (e.g., THF, diethyl ether).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., n-butyllithium, sodium hydride, 1.05 equivalents) to the suspension with vigorous stirring.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the colored ylide is typically observed.
-
Wittig Reaction: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent in a separate flask.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
Synthesis of α,β-Unsaturated Systems via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated. This reaction is widely used to synthesize α,β-unsaturated compounds, which are key intermediates in the synthesis of various agrochemicals, including herbicides and fungicides.
Table 2: Hypothetical Quantitative Data for Knoevenagel Condensation
| Entry | Active Methylene Compound | Product Structure | Yield (%) | Purity (%) |
| 1 | Malononitrile |
| 95 | >99 |
| 2 | Ethyl cyanoacetate |
| 90 | >98 |
| 3 | Diethyl malonate |
| 82 | >96 |
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the active methylene compound (1.0-1.2 equivalents) in a suitable solvent (e.g., ethanol, toluene, or water).
-
Add a catalytic amount of a base (e.g., piperidine, pyridine, or a weak inorganic base like potassium carbonate).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C). For reactions in toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-8 hours.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration, washed with a cold solvent, and dried.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of Amines via Reductive Amination
Reductive amination is a versatile method to form C-N bonds. This reaction is crucial for introducing amine functionalities, which are present in a large number of bioactive agrochemicals, including certain classes of fungicides and insecticides. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.
Table 3: Hypothetical Quantitative Data for Reductive Amination
| Entry | Amine | Product Structure | Yield (%) | Purity (%) |
| 1 | Aniline |
| 88 | >97 |
| 2 | Cyclopropylamine |
| 85 | >98 |
| 3 | Morpholine |
| 90 | >99 |
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane), add the desired primary or secondary amine (1.0-1.5 equivalents).
-
Add a catalytic amount of an acid (e.g., acetic acid) to facilitate imine formation.
-
Reduction: After stirring for 30-60 minutes at room temperature, add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, or sodium cyanoborohydride, 1.5-2.0 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water or a dilute acid solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow for synthesis.
Synthesis of Trisubstituted Amines via Reductive Amination of 5-Chloro-2-fluoronicotinaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various trisubstituted amine compounds utilizing 5-Chloro-2-fluoronicotinaldehyde as a key starting material. The methodologies outlined herein are centered around the robust and widely applicable reductive amination reaction, offering a reliable pathway to novel amine derivatives with potential applications in medicinal chemistry and drug discovery.
Introduction
Trisubstituted amines are a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and biologically active compounds. The development of efficient and versatile synthetic routes to access these molecules is of significant interest to the scientific community. This compound is a valuable building block, possessing multiple reactive sites that can be selectively functionalized to generate diverse molecular architectures. This document focuses on the conversion of the aldehyde functionality into a trisubstituted amine via a one-pot reductive amination procedure with various secondary amines.
Reaction Principle
The synthesis of trisubstituted amines from this compound proceeds via a two-step, one-pot reductive amination. The initial step involves the condensation of the aldehyde with a secondary amine to form an intermediate iminium ion. This is followed by the in-situ reduction of the iminium ion by a suitable reducing agent to yield the final tertiary amine product.
Caption: General reaction pathway for the synthesis of trisubstituted amines.
Experimental Protocols
The following protocols provide a general framework for the reductive amination of this compound with various secondary amines. Optimization of reaction conditions may be necessary for specific substrates.
General Procedure for Reductive Amination
Materials:
-
This compound
-
Selected secondary amine (e.g., Dimethylamine, Piperidine, Morpholine) (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM or DCE, add the secondary amine (1.1 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired trisubstituted amine.
Caption: A generalized workflow for the synthesis and purification.
Data Presentation
The following table summarizes the expected outcomes for the reductive amination of this compound with representative secondary amines based on typical reaction efficiencies.
| Entry | Secondary Amine | Product Name | Typical Yield (%) |
| 1 | Dimethylamine | N-((5-chloro-2-fluoropyridin-3-yl)methyl)-N,N-dimethylamine | 85 - 95 |
| 2 | Piperidine | 1-((5-chloro-2-fluoropyridin-3-yl)methyl)piperidine | 80 - 90 |
| 3 | Morpholine | 4-((5-chloro-2-fluoropyridin-3-yl)methyl)morpholine | 82 - 92 |
Characterization Data
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
General Spectroscopic Data:
-
¹H NMR: The spectra are expected to show a characteristic singlet for the benzylic protons (-CH₂-N) typically in the range of 3.5-4.5 ppm. The signals for the pyridine ring protons will also be present, along with signals corresponding to the alkyl groups of the secondary amine.
-
¹³C NMR: The spectra will show a signal for the benzylic carbon, in addition to the aromatic carbons of the pyridine ring and the carbons of the amine substituent.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.
-
Infrared (IR) Spectroscopy: Characteristic C-N stretching vibrations are expected in the region of 1100-1300 cm⁻¹.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
This compound and secondary amines may be irritating or harmful. Handle with care and avoid inhalation, ingestion, and skin contact.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle in a dry atmosphere and away from ignition sources. The quenching process may release gas; perform it slowly and cautiously.
Conclusion
The reductive amination of this compound provides an efficient and straightforward method for the synthesis of a variety of trisubstituted amines. The mild reaction conditions and the commercial availability of a wide range of secondary amines make this a highly versatile tool for generating compound libraries for screening in drug discovery programs. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
The Versatility of 5-Chloro-2-fluoronicotinaldehyde: A Gateway to Novel Heterocyclic Compounds for Drug Discovery
For researchers, scientists, and drug development professionals, 5-Chloro-2-fluoronicotinaldehyde has emerged as a pivotal precursor for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique substitution pattern, featuring a reactive aldehyde group and strategically positioned halogen atoms, provides a versatile scaffold for the construction of complex molecular architectures, particularly those targeting key signaling pathways in diseases such as cancer.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent kinase inhibitors, specifically focusing on the generation of pyrido[2,3-d]pyrimidine derivatives that have shown promise as Epidermal Growth Factor Receptor (EGFR) inhibitors.
Application in the Synthesis of Pyrido[2,3-d]pyrimidine-based Kinase Inhibitors
The pyrido[2,3-d]pyrimidine core is a well-established pharmacophore found in numerous kinase inhibitors. The strategic functionalization of this scaffold allows for fine-tuning of inhibitory activity and selectivity. This compound serves as an excellent starting material for the construction of this privileged heterocyclic system. The synthetic strategy typically involves a multi-step sequence initiated by a condensation reaction to form a dihydropyridine, followed by cyclization to construct the fused pyrimidine ring. Subsequent palladium-catalyzed cross-coupling reactions at the chloro and fluoro positions offer avenues for further molecular diversification to enhance biological activity.
Table 1: Synthesis of a Pyrido[2,3-d]pyrimidine Intermediate
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Knoevenagel Condensation | This compound, Ethyl cyanoacetate, Piperidine, Ethanol | Ethyl 2-cyano-3-(5-chloro-2-fluoropyridin-3-yl)acrylate | ~90% |
| 2 | Michael Addition/Cyclization | Ethyl 2-cyano-3-(5-chloro-2-fluoropyridin-3-yl)acrylate, Guanidine nitrate, Sodium ethoxide, Ethanol | 2,4-Diamino-5-(5-chloro-2-fluoropyridin-3-yl)pyrimidine | ~85% |
Table 2: Biological Activity of a Representative Pyrido[2,3-d]pyrimidine Derivative
| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (IC50, µM) |
| Representative Pyrido[2,3-d]pyrimidine | EGFR (L858R/T790M) | 13 | H1975 | 0.087 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-cyano-3-(5-chloro-2-fluoropyridin-3-yl)acrylate
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
To a solution of this compound in ethanol, add ethyl cyanoacetate and a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired product as a crystalline solid.
Protocol 2: Synthesis of 2,4-Diamino-5-(5-chloro-2-fluoropyridin-3-yl)pyrimidine
Materials:
-
Ethyl 2-cyano-3-(5-chloro-2-fluoropyridin-3-yl)acrylate (1.0 eq)
-
Guanidine nitrate (1.5 eq)
-
Sodium ethoxide (2.0 eq)
-
Anhydrous Ethanol
Procedure:
-
To a freshly prepared solution of sodium ethoxide in anhydrous ethanol, add guanidine nitrate and stir until dissolved.
-
Add Ethyl 2-cyano-3-(5-chloro-2-fluoropyridin-3-yl)acrylate to the reaction mixture.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
The resulting precipitate is filtered, washed with water and then ethanol, and dried under vacuum to yield the product.
Signaling Pathway and Experimental Workflow
The synthesized pyrido[2,3-d]pyrimidine derivatives often target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway is a hallmark of many cancers. The following diagram illustrates the EGFR signaling cascade and the point of inhibition by the synthesized compounds.
Caption: EGFR Signaling Pathway Inhibition.
The general workflow for the synthesis and evaluation of these heterocyclic compounds is depicted below.
Caption: Synthetic and Screening Workflow.
References
- 1. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloro-2-fluoronicotinaldehyde in the Preparation of Organometallic Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of organometallic complexes derived from 5-Chloro-2-fluoronicotinaldehyde. The protocols outlined below are generalized from established methods for analogous pyridine aldehyde ligands and are intended to serve as a foundational guide for the development of novel organometallic compounds.
Introduction
This compound is a versatile heterocyclic building block with strategically placed functional groups—an aldehyde, a chloro substituent, and a fluoro substituent on a pyridine ring. These features make it an attractive ligand for the synthesis of a wide array of organometallic complexes. The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group can act as a bidentate chelating ligand, forming stable complexes with various transition metals. The presence of halogen substituents allows for further functionalization and can influence the electronic properties and reactivity of the resulting metal complexes, making them promising candidates for applications in catalysis, materials science, and drug development.[1][2] Pyridine and its derivatives are known to be important ligands in the formation of organometallic compounds.[2]
Synthesis of Organometallic Complexes
The preparation of organometallic complexes using this compound typically involves the reaction of the aldehyde with a suitable metal precursor in an appropriate solvent. The reaction conditions can be tailored to favor the formation of specific coordination geometries and oxidation states of the central metal ion. Common metal precursors include metal halides, carbonyls, and acetates.
A general synthetic route can be described as follows:
Metal Precursor + this compound + (Optional Co-ligand) → Organometallic Complex
The choice of solvent is crucial and often depends on the solubility of the reactants and the desired reaction temperature. Common solvents include ethanol, methanol, acetonitrile, dichloromethane, and tetrahydrofuran (THF). The reactions are often carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the metal center.
General Experimental Protocol: Synthesis of a Generic [M(L)Cl₂(CO)₃] Complex
This protocol describes a representative synthesis of a hypothetical organometallic complex where 'M' is a transition metal and 'L' is this compound.
Materials:
-
This compound (1 equivalent)
-
Metal carbonyl halide precursor (e.g., [M(CO)₅Cl]) (1 equivalent)
-
Anhydrous, degassed solvent (e.g., dichloromethane)
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.
-
In a separate Schlenk flask, dissolve the metal carbonyl halide precursor in the same solvent.
-
Slowly add the solution of the metal precursor to the solution of the aldehyde ligand with continuous stirring.
-
The reaction mixture is then stirred at a specific temperature (ranging from room temperature to reflux) for a predetermined period (typically several hours to overnight).
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (observing changes in the carbonyl stretching frequencies).
-
Upon completion, the solvent is reduced in volume under vacuum.
-
The resulting solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Characterization of Organometallic Complexes
The newly synthesized organometallic complexes are typically characterized using a combination of spectroscopic and analytical techniques to determine their structure, composition, and purity.
| Technique | Purpose | Typical Observations for a this compound Complex |
| Infrared (IR) Spectroscopy | To identify the coordination of the aldehyde and other functional groups to the metal center. | A shift in the C=O stretching frequency of the aldehyde group to a lower wavenumber upon coordination. Appearance of new bands corresponding to metal-ligand bonds in the far-IR region. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | To elucidate the structure of the complex in solution and confirm the coordination of the ligand. | Downfield shifts of the pyridine and aldehyde proton signals in the ¹H NMR spectrum upon coordination. Changes in the chemical shifts of the carbon atoms in the ¹³C NMR spectrum, particularly the carbonyl carbon. The ¹⁹F NMR signal can provide information about the electronic environment of the fluorine atom. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the complex. | The molecular ion peak corresponding to the expected mass of the organometallic complex. Isotopic patterns can help confirm the presence of certain metals and chlorine. |
| X-ray Crystallography | To determine the precise three-dimensional structure of the complex in the solid state. | Provides detailed information on bond lengths, bond angles, and the coordination geometry around the metal center. Confirms the bidentate coordination of the this compound ligand. |
| Elemental Analysis | To determine the elemental composition (C, H, N) of the complex. | The experimentally determined percentages of C, H, and N should match the calculated values for the proposed molecular formula. |
Representative Spectroscopic Data:
| Complex | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |
| Hypothetical [Re(L)(CO)₃Cl] | 8.5-9.0 (pyridine-H), 9.5-10.0 (aldehyde-H) | ~1650 (C=O coordinated), 2030, 1940, 1900 (C≡O) | [M+H]⁺ corresponding to the complex |
| Hypothetical [Pd(L)Cl₂] | 8.3-8.8 (pyridine-H), 9.3-9.8 (aldehyde-H) | ~1660 (C=O coordinated) | [M]⁺ corresponding to the complex |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual values will vary depending on the specific metal, co-ligands, and solvent used.
Potential Applications
Organometallic complexes derived from substituted pyridines have shown promise in a variety of fields.
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Catalysis: The tunable electronic and steric properties of these complexes make them potential catalysts for a range of organic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations.[3]
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Drug Development: Pyridine-containing compounds are prevalent in pharmaceuticals.[2] Organometallic complexes can exhibit enhanced biological activity compared to the free ligands. Complexes of this compound could be investigated for their anticancer, antibacterial, or antiviral properties.[2][4] The presence of the halogen atoms could enhance lipophilicity and facilitate cell membrane penetration.
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Materials Science: These complexes may have interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, or as building blocks for supramolecular assemblies.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and characterization of organometallic complexes.
Ligand Coordination
Caption: Bidentate coordination of this compound to a metal center (M).
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 5-Chloro-2-fluoronicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of 5-Chloro-2-fluoronicotinaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction: The reaction may not have proceeded to completion due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature. |
| Reagent degradation: Key reagents may have degraded due to improper storage or handling. | Ensure all reagents are of high purity and stored under the recommended conditions (e.g., anhydrous, inert atmosphere). Use freshly opened or purified reagents. | |
| Catalyst deactivation: The catalyst, if used, may have been poisoned by impurities or moisture. | Use a fresh batch of catalyst. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Side Products/Impurities | Incorrect stoichiometry: An improper ratio of reactants can lead to the formation of unwanted side products. | Carefully measure and control the stoichiometry of all reactants. A slight excess of one reactant may be beneficial in some cases, but this should be determined empirically. |
| Non-optimal reaction temperature: Running the reaction at a temperature that is too high can promote side reactions. | Optimize the reaction temperature by running small-scale experiments at various temperatures to find the optimal balance between reaction rate and selectivity. | |
| Presence of water or oxygen: Moisture and oxygen can lead to hydrolysis of starting materials or intermediates and promote oxidative side reactions. | Use anhydrous solvents and reagents. Purge the reaction vessel with an inert gas before adding reagents. | |
| Difficulty in Product Isolation and Purification | Emulsion formation during workup: The product may be difficult to separate from the aqueous layer during extraction. | Add brine (saturated NaCl solution) to break up emulsions. Alternatively, filter the mixture through a pad of celite. |
| Co-elution of impurities during chromatography: Impurities with similar polarity to the desired product can be difficult to separate. | Optimize the solvent system for column chromatography by testing different solvent mixtures with TLC. Consider using a different stationary phase or a different purification technique like recrystallization or distillation. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The synthesis of this compound typically starts from a substituted pyridine derivative. A common precursor is 2-fluoro-5-chloropyridine, which can then be functionalized at the 3-position to introduce the aldehyde group.
Q2: What types of reactions are typically used to introduce the aldehyde group?
Several methods can be employed to introduce the aldehyde group onto the pyridine ring. These can include:
-
Formylation reactions: Using reagents like N,N-Dimethylformamide (DMF) and a strong base (e.g., n-butyllithium) or via a Vilsmeier-Haack reaction.
-
Oxidation of a corresponding alcohol: If the 3-position is functionalized with a hydroxymethyl group, it can be oxidized to the aldehyde using mild oxidizing agents like manganese dioxide (MnO2) or pyridinium chlorochromate (PCC).
Q3: How can I minimize the formation of over-oxidation products (carboxylic acid)?
To prevent the aldehyde from being further oxidized to the corresponding carboxylic acid, it is crucial to use a stoichiometric amount of a mild oxidizing agent and to carefully monitor the reaction progress. Over-running the reaction or using overly harsh oxidizing conditions can lead to this side product.
Q4: What is the best way to monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.
Q5: Are there any specific safety precautions I should take when working with fluorinated pyridine derivatives?
Yes, fluorinated organic compounds should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin.
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate a general experimental workflow for the synthesis and a logical approach to troubleshooting common issues.
Caption: General experimental workflow for synthesis.
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 5-Chloro-2-fluoronicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the Suzuki coupling of 5-Chloro-2-fluoronicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not working. What are the most common reasons for failure?
A1: Failure of the Suzuki coupling with this substrate can be attributed to several factors, often related to its specific chemical properties. The presence of two halogen atoms (chlorine and fluorine) with different reactivities, an electron-withdrawing aldehyde group, and the pyridine nitrogen can all influence the reaction's success. Key reasons for failure include:
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Incorrect Catalyst and Ligand Selection: The C-Cl bond in this compound is significantly less reactive than C-Br or C-I bonds, necessitating a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ may not be sufficient.
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Suboptimal Base and Solvent Choice: The base is crucial for activating the boronic acid, and its strength and solubility can dramatically impact the reaction rate. The solvent system must solubilize all components and facilitate the catalytic cycle.
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Side Reactions: Several side reactions can compete with the desired cross-coupling, leading to low yields or product mixtures. These include protodeboronation of the boronic acid, homo-coupling of the starting materials, and dehalogenation of the pyridine ring.
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Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation of the active catalytic species.[1]
-
Presence of Impurities: Water and oxygen can be detrimental to the reaction. Water can promote protodeboronation, while oxygen can lead to the homo-coupling of the boronic acid and oxidation of the palladium catalyst.
Q2: Which halogen is expected to react in the Suzuki coupling of this compound?
A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl >> F. Therefore, the Suzuki coupling is expected to occur selectively at the C-Cl bond, leaving the C-F bond intact. The C-F bond is the strongest carbon-halogen bond and its activation is significantly more challenging, typically requiring specialized catalysts and harsher reaction conditions.
Q3: I am observing a significant amount of unreacted starting material. What should I do?
A3: A large amount of unreacted this compound suggests that the oxidative addition step of the catalytic cycle is likely too slow. To address this, consider the following:
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Switch to a More Active Catalyst/Ligand System: Employ a more electron-rich and bulky phosphine ligand, such as a Buchwald-type ligand (e.g., SPhos, XPhos), in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[1] These ligands are known to promote the oxidative addition of challenging aryl chlorides.
-
Increase the Reaction Temperature: Higher temperatures can provide the necessary activation energy for the C-Cl bond cleavage. However, be cautious as excessively high temperatures can also lead to catalyst decomposition and increased side reactions.
-
Optimize the Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, may be required to facilitate the catalytic cycle. Ensure the base is finely powdered and dry.
-
Check Reagent Quality: Ensure that your boronic acid is of high purity and has not undergone significant decomposition (protodeboronation) during storage.
Q4: I am seeing a lot of byproducts in my reaction mixture. How can I minimize them?
A4: The formation of byproducts is a common issue. The identity of the byproduct can give clues about the problem:
-
Protodeboronation (boronic acid is converted to an arene): This is often caused by excess water or a base that is too strong. While some water is often beneficial in Suzuki couplings, using anhydrous solvents and a carefully chosen base can mitigate this.[1] Using the boronic acid as its pinacol ester derivative can also increase its stability.
-
Homo-coupling (dimer of the boronic acid or the aryl halide): This is typically caused by the presence of oxygen. Ensure your reaction is thoroughly degassed with an inert gas (argon or nitrogen) and that your solvents are also deoxygenated. Using a Pd(0) source or a pre-catalyst that efficiently generates the active Pd(0) species can also help.
-
Dehalogenation (C-Cl is replaced by C-H): This can occur via a competing reaction pathway. Optimizing the ligand and reaction temperature can sometimes suppress this side reaction.
Troubleshooting Guides
Low to No Conversion
If you are observing little to no formation of your desired product, consult the following table for potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Rationale |
| Inactive Catalyst System | Switch to a more active catalyst such as Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, or a pre-catalyst like XPhos Pd G3. | Aryl chlorides, especially electron-deficient ones, require highly active catalysts to undergo oxidative addition.[1] |
| Inappropriate Base | Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely powdered. | The base is critical for the transmetalation step. For challenging substrates, a stronger base is often necessary. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. | The oxidative addition of the C-Cl bond is often the rate-limiting step and is temperature-dependent. |
| Poor Solvent Choice | Try aprotic polar solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water (e.g., 10:1 ratio). | The solvent must dissolve all components and can influence the stability and activity of the catalyst. |
| Catalyst Deactivation | Use bulky, electron-rich ligands (e.g., Buchwald ligands) to sterically hinder the coordination of the pyridine nitrogen to the palladium center.[1] | The pyridine nitrogen can act as a ligand, poisoning the palladium catalyst. |
Formation of Multiple Products
If your reaction is producing a mixture of products, use this guide to identify potential side reactions and how to mitigate them.
| Observed Byproduct | Potential Cause | Recommended Solution | Rationale |
| Protodeboronated Arene | Excess water in the reaction; base is too strong or hydrophilic. | Use anhydrous solvents; switch to a less-coordinating base like K₃PO₄; use the corresponding boronic ester. | Reduces the rate of the undesired C-B bond cleavage.[1] |
| Homo-coupled Products | Presence of oxygen in the reaction. | Thoroughly degas all solvents and the reaction mixture with an inert gas (Ar or N₂); use a Pd(0) source. | Oxygen can promote the oxidative homo-coupling of the boronic acid. |
| Dehalogenated Starting Material | Competing reductive pathway. | Screen different ligands and optimize the reaction temperature. | The ligand can influence the selectivity of the catalytic cycle. |
Data Presentation: Comparison of Reaction Components
The following tables summarize the recommended starting points and alternatives for key reaction parameters based on literature for similar challenging Suzuki couplings. Yields are qualitative estimates for structurally related substrates and will require optimization for this compound.
Table 1: Catalyst and Ligand Selection
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Expected Outcome for Aryl Chlorides |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos / XPhos | 1-3 | High: Buchwald ligands are highly effective for challenging aryl chlorides.[1] |
| Pd(dppf)Cl₂ | dppf | 2-5 | Moderate to High: A robust and commonly used catalyst for a range of couplings. |
| Pd(PPh₃)₄ | PPh₃ | 3-5 | Low to Moderate: Often not active enough for unactivated aryl chlorides. |
| NiCl₂(dppf) | dppf | 5-10 | Moderate: Nickel catalysts can be effective for aryl chlorides but may have different functional group tolerance. |
Table 2: Base Selection
| Base | Strength | Typical Equivalents | Notes |
| K₃PO₄ | Strong | 2-3 | Often a good choice for challenging couplings; less nucleophilic. |
| Cs₂CO₃ | Strong | 2-3 | Highly effective but more expensive; can be hygroscopic. |
| K₂CO₃ | Moderate | 2-3 | A common and effective base, often used in aqueous mixtures. |
| Na₂CO₃ | Moderate | 2-3 | Another common and cost-effective choice. |
| KF | Weak | 2-3 | Can be used for base-sensitive substrates to avoid degradation. |
Table 3: Solvent Selection
| Solvent System | Polarity | Typical Ratio | Notes |
| 1,4-Dioxane / H₂O | Polar Aprotic | 4:1 to 10:1 | A very common and effective solvent system for Suzuki couplings. |
| Toluene / H₂O | Nonpolar | 4:1 to 10:1 | Another widely used system, particularly at higher temperatures. |
| DMF / H₂O | Polar Aprotic | 4:1 to 10:1 | Can be effective but may lead to side reactions at high temperatures. |
| THF / H₂O | Polar Aprotic | 4:1 to 10:1 | A good solvent, but its lower boiling point limits the reaction temperature. |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. These should be considered as starting points and will likely require optimization for specific boronic acids.
Protocol 1: General Procedure using a Buchwald Ligand
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Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
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Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
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Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
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Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
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Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
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Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
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Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine this compound (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.6 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (0.015 mmol, 3 mol%), and potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL).
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Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes.
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Workup and Purification: Follow steps 6 and 7 from Protocol 1.
Mandatory Visualization
Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Purification of 5-Chloro-2-fluoronicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Chloro-2-fluoronicotinaldehyde.
Troubleshooting Guides
Recrystallization Issues
Q1: My compound is not dissolving in the hot recrystallization solvent.
A1: This issue can arise from several factors:
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Insufficient Solvent: You may not have added enough solvent. Add small increments of hot solvent until the compound dissolves completely.
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Inappropriate Solvent: The chosen solvent may not be suitable for your compound at elevated temperatures. You may need to screen for a more effective solvent or consider a solvent mixture.
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Insoluble Impurities: The undissolved material could be insoluble impurities. If your desired compound is mostly dissolved, you can perform a hot filtration to remove these impurities.
Q2: No crystals are forming upon cooling the solution.
A2: Crystal formation can be induced by several methods:
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
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Seeding: Add a tiny crystal of the pure compound (if available) to the solution to initiate crystallization.
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Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Lowering Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath.
Q3: The compound "oils out" instead of forming crystals.
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To address this:
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Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly.
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Change Solvent System: The solubility of your compound in the chosen solvent may be too high. Try a different solvent or a solvent mixture where the compound is less soluble.
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Slower Cooling: Allow the solution to cool more slowly to encourage the formation of an ordered crystal lattice.
Column Chromatography Issues
Q1: My compound is not moving down the column.
A1: This indicates that the mobile phase is not polar enough to elute your compound from the stationary phase.
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
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Consider a Stronger Solvent: If increasing the polarity of the current system is ineffective, you may need to switch to a more polar solvent system altogether, such as dichloromethane/methanol.
Q2: All the spots are coming out together.
A2: This suggests that the mobile phase is too polar, causing all components of the mixture to elute quickly without separation.
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Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your eluent. A less polar mobile phase will allow for better interaction of the compounds with the stationary phase, leading to separation.
Q3: The separation is poor, with broad or overlapping bands.
A3: Several factors can contribute to poor separation:
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Improper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels.
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Sample Overloading: Using too much sample can lead to broad bands. Use an appropriate amount of crude material for the column size.
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Inappropriate Solvent System: The polarity of the mobile phase may not be optimal. Perform thin-layer chromatography (TLC) with various solvent systems to identify the best eluent for separation before running the column. A good solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for compounds like this compound?
A1: The two primary techniques recommended for purifying solid organic compounds like this compound are recrystallization and column chromatography. Recrystallization is a cost-effective method often used for large-scale purification, while column chromatography is excellent for separating compounds with different polarities.
Q2: How do I choose a suitable solvent for recrystallization?
A2: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. Common solvent systems for pyridine derivatives and similar compounds include ethanol, methanol, acetone, or mixtures like hexane/ethyl acetate and dichloromethane/hexane.[2] It is often necessary to perform small-scale solubility tests to find the optimal solvent or solvent pair.
Q3: What stationary and mobile phases are typically used for column chromatography of pyridine derivatives?
A3: For normal-phase column chromatography, silica gel is the most common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane). The ratio of these solvents is adjusted to achieve optimal separation based on TLC analysis.
Q4: What are the potential impurities in this compound synthesis?
A4: While specific impurities depend on the synthetic route, potential byproducts in the synthesis of related halopyridines can include starting materials, regioisomers, or products of incomplete or side reactions. For instance, in reactions involving chlorination or fluorination of pyridine rings, isomers with the halogens at different positions can be formed.
Quantitative Data Summary
The following table summarizes potential purification outcomes for this compound based on data from structurally similar compounds. The actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Potential Yield | Reference Compounds for Data Inference |
| Recrystallization | >98% | 70-90% | 2-amino-5-chloro-2'-fluorine-benzophenone, 2-chloronicotinaldehyde |
| Column Chromatography | >99% | 60-85% | Substituted pyridines, 2,6-dichloro-5-fluoronicotinic acid |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a potential solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) at room temperature. If the compound does not dissolve, heat the test tube gently. A good solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Column Chromatography
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Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine the optimal solvent system. A good system will give the desired compound an Rf value of around 0.2-0.4 and show good separation from impurities. A common starting point for pyridine aldehydes is a mixture of hexane and ethyl acetate.
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Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. The sample can be loaded directly onto the top of the silica gel or pre-adsorbed onto a small amount of silica gel which is then added to the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to elute compounds with increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Minimizing side reactions of 5-Chloro-2-fluoronicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during experiments involving 5-Chloro-2-fluoronicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a low yield of the desired product. What are the common causes?
A1: Low yields can be attributed to several factors, including suboptimal reaction conditions, degradation of the starting material, or the formation of side products. Common side reactions include oxidation of the aldehyde to a carboxylic acid, Cannizzaro-type disproportionation, and dehalogenation. It is crucial to ensure the purity of starting materials and reagents, maintain an inert atmosphere, and optimize reaction parameters such as temperature and reaction time.
Q2: I am observing an unknown impurity in my final product. How can I identify it?
A2: The presence of impurities can be investigated using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the main product from byproducts. Mass spectrometry (MS) can provide molecular weight information of the impurities, aiding in their identification. Nuclear Magnetic Resonance (NMR) spectroscopy can further elucidate the structure of these impurities. Comparing the analytical data with potential side products discussed in the troubleshooting guides can help in identification.
Q3: What are the best practices for storing and handling this compound to prevent degradation?
A3: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis. It is sensitive to moisture and light. Ensure that the container is tightly sealed.
Troubleshooting Guides for Side Reactions
This section provides detailed guidance on identifying and minimizing common side reactions encountered when working with this compound.
Oxidation to 5-Chloro-2-fluoronicotinic acid
Issue: Formation of a more polar byproduct, identified as 5-Chloro-2-fluoronicotinic acid, leading to reduced yield of the desired aldehyde.
Root Cause: The aldehyde functional group is susceptible to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents present as impurities in reagents or solvents, or harsh reaction conditions.
Troubleshooting and Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Solvent Purity: Use freshly distilled or high-purity anhydrous solvents to eliminate oxidizing impurities.
-
Temperature Control: Avoid excessive temperatures, as high temperatures can accelerate oxidation.
-
Antioxidants: In some cases, the addition of a radical scavenger or antioxidant may be beneficial, although this should be evaluated on a case-by-case basis to avoid interference with the main reaction.
Experimental Protocol: General Procedure for a Reaction under Inert Atmosphere
-
Assemble the reaction glassware and dry it thoroughly in an oven.
-
Cool the glassware under a stream of dry nitrogen or argon.
-
Add this compound and any solid reagents to the reaction flask.
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Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add degassed solvents and liquid reagents via a syringe or cannula.
-
Maintain a positive pressure of the inert gas throughout the reaction.
Cannizzaro-Type Disproportionation
Issue: In the presence of a strong base, two molecules of the aldehyde can react to form one molecule of the corresponding alcohol ( (5-chloro-2-fluoropyridin-3-yl)methanol) and one molecule of the carboxylic acid (5-chloro-2-fluoronicotinic acid). This is a common side reaction for aldehydes lacking an α-hydrogen.[1][2][3][4][5]
Root Cause: The Cannizzaro reaction is induced by strong basic conditions.[1][5]
Troubleshooting and Mitigation Strategies:
-
pH Control: Avoid strongly basic conditions if the desired reaction does not require them. If a base is necessary, consider using a weaker, non-nucleophilic base.
-
Temperature Management: The Cannizzaro reaction is often favored at higher temperatures. Running the reaction at a lower temperature can help minimize this side reaction.[4]
-
Slow Addition of Base: If a strong base is required, its slow, portion-wise addition can help to keep its instantaneous concentration low, thereby reducing the rate of the Cannizzaro reaction.
Table 1: Effect of Base and Temperature on Cannizzaro Reaction (Illustrative Data)
| Entry | Base | Temperature (°C) | Desired Product Yield (%) | Cannizzaro Products (%) |
| 1 | NaOH (2 eq) | 80 | 45 | 50 |
| 2 | K2CO3 (2 eq) | 80 | 75 | 20 |
| 3 | NaOH (2 eq) | 25 | 65 | 30 |
| 4 | K2CO3 (2 eq) | 25 | 90 | <5 |
Dehalogenation (Hydrodefluorination and Hydrodechlorination)
Issue: Loss of the fluorine or chlorine atom from the pyridine ring, leading to the formation of 2-fluoro-nicotinaldehyde, 5-chloro-nicotinaldehyde, or nicotinaldehyde.
Root Cause: Dehalogenation can occur under certain reductive conditions, often catalyzed by transition metals (e.g., Palladium, Nickel).[6][7][8][9] The C-F bond is generally strong, but can be cleaved under specific catalytic conditions.[10][11][12][13][14] The C-Cl bond is more susceptible to reduction.
Troubleshooting and Mitigation Strategies:
-
Catalyst Selection: If a hydrogenation or reduction step is necessary in a subsequent step, carefully select the catalyst and reaction conditions to avoid dehalogenation. For example, some catalysts are known to be less prone to causing dehalogenation.
-
Control of Hydrogen Source: In reactions involving a hydrogen source (e.g., H₂, transfer hydrogenation reagents), control the stoichiometry and reaction time to favor the desired transformation over dehalogenation.
-
Avoid Harsh Reductants: If a reduction is not the intended reaction, ensure that no strong reducing agents are present as impurities.
Table 2: Influence of Catalyst on Dehalogenation in a Hypothetical Reduction Step (Illustrative Data)
| Entry | Catalyst | H₂ Pressure (psi) | Temperature (°C) | Dehalogenation (%) |
| 1 | 10% Pd/C | 50 | 25 | 35 |
| 2 | 5% Pt/C | 50 | 25 | 15 |
| 3 | Raney Ni | 50 | 25 | 25 |
| 4 | Lindlar's Catalyst | 50 | 25 | <5 |
Visualization of Reaction Pathways and Workflows
Caption: Potential side reaction pathways of this compound.
Caption: A logical workflow for troubleshooting side reactions.
Purification Protocol
Objective: To provide a general method for the purification of this compound from common reaction byproducts.
Method: Column Chromatography
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Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading: Carefully load the slurry containing the crude product onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased to separate the components.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Table 3: Typical Elution Order in Silica Gel Chromatography
| Compound | Relative Polarity | Elution Order |
| Dehalogenated byproducts | Least Polar | First |
| This compound | Intermediate | Second |
| (5-chloro-2-fluoropyridin-3-yl)methanol | More Polar | Third |
| 5-Chloro-2-fluoronicotinic acid | Most Polar | Last (may require a more polar solvent) |
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 3. Cannizzaro Reaction [organic-chemistry.org]
- 4. Welcome to Chem Zipper.com......: CANNIZZARO REACTION: DISPROPORTIONATION: [chemzipper.com]
- 5. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Catalytic hydroprocessing of chloropyridinols (Conference) | OSTI.GOV [osti.gov]
- 7. Liquid-phase catalytic hydrodechlorination of chlorinated organic compounds in a continuous flow micro-packed bed reactor over a Pd/AC catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Hydrodefluorination - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
Stability and storage conditions for 5-Chloro-2-fluoronicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 5-Chloro-2-fluoronicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[1][2] Some suppliers recommend cold-chain transportation and storage in a freezer at temperatures under -20°C for related compounds, which may also be a suitable option for long-term preservation of this aldehyde.[3][4]
Q2: Is this compound stable under normal laboratory conditions?
A2: Yes, the compound is generally stable under normal, ambient conditions when handled and stored correctly.[1] However, prolonged exposure to air, light, humidity, or incompatible materials should be avoided to prevent potential degradation.
Q3: What materials and substances are incompatible with this compound?
A3: To prevent adverse reactions, avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1] Contact with these substances could lead to vigorous reactions and decomposition of the compound.
Q4: What are the known hazards associated with handling this compound?
A4: this compound is a flammable substance and may cause burns to the eyes, skin, and mucous membranes. It is crucial to handle this compound in a well-ventilated area, preferably under a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in an experimental setting.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the compound (e.g., yellowing or browning) | Exposure to light (photodegradation) or air (oxidation). | Store the compound in an amber vial or a container protected from light. Consider purging the container with an inert gas like nitrogen or argon before sealing. |
| Inconsistent experimental results or loss of compound activity | Degradation due to improper storage or handling. This could be due to exposure to moisture (hydrolysis) or elevated temperatures. | Verify storage conditions. Ensure the compound is stored in a desiccator or a dry, controlled environment. Avoid repeated freeze-thaw cycles if stored in a freezer. Always allow the container to reach room temperature before opening to prevent condensation. |
| Precipitation or insolubility in a solvent where it was previously soluble | Possible degradation leading to the formation of less soluble impurities, or the solvent itself may have degraded. | Use fresh, anhydrous solvent for dissolution. If the issue persists, the compound may have degraded. Consider purifying a small sample or obtaining a fresh batch. |
| Unexpected side products in a reaction | The compound may be degrading under the reaction conditions, or it may be reacting with residual impurities in your reagents or solvents. The fluorine substituent on the pyridine ring can sometimes be susceptible to nucleophilic displacement. | Run control experiments to test the stability of this compound under the reaction conditions (solvent, temperature, base/acid) in the absence of other reactants. Ensure all reagents and solvents are pure and dry. |
Experimental Protocols
While specific, validated stability-indicating methods for this compound are not publicly available, the following are general experimental protocols adapted from international guidelines (ICH Q1B) for assessing the stability of a chemical substance. These protocols should be validated for this specific compound.
Protocol 1: Photostability Testing
Objective: To assess the stability of this compound upon exposure to light.
Methodology:
-
Weigh a sufficient amount of the compound into two separate, chemically inert, transparent containers.
-
Wrap one container completely in aluminum foil to serve as a dark control.
-
Place both samples in a photostability chamber.
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Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
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At appropriate time intervals, withdraw samples from both the exposed and dark containers.
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Analyze the samples for any physical changes (e.g., appearance, color) and for chemical purity and degradation products using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
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Compare the results from the exposed sample to the dark control to determine the extent of photodegradation.
Protocol 2: Accelerated Stability Testing (Thermal Stress)
Objective: To evaluate the stability of the compound under elevated temperature and humidity conditions to predict its long-term stability.
Methodology:
-
Place accurately weighed samples of this compound in loosely capped vials (to allow for exposure to humidity).
-
Store the vials in a controlled environmental chamber under accelerated conditions, for example, at 40°C ± 2°C with 75% ± 5% relative humidity.
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Store a control sample under the recommended long-term storage conditions (e.g., 5°C ± 3°C).
-
Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).
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Analyze the samples for appearance, purity, and the presence of degradation products using a suitable, validated analytical method (e.g., HPLC, GC-MS).
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The data can be used to estimate the shelf-life of the compound under the recommended storage conditions.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Analysis of 5-Chloro-2-fluoronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and quantification of impurities in 5-Chloro-2-fluoronicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in this compound?
A1: Impurities in this compound can originate from various stages of the manufacturing process, including starting materials, intermediates, byproducts of side reactions, and degradation of the final product.
Potential Impurity Types:
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Process-Related Impurities: These are substances that are part of the manufacturing process.
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Unreacted Starting Materials: Residuals of precursors used in the synthesis. For instance, in a synthesis starting from a substituted chlorofluoropyridine, the starting material itself could be a potential impurity.
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Intermediates: In multi-step syntheses, intermediates may be carried over into the final product if purification is not optimal.
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Reagents and Solvents: Traces of reagents, catalysts, and solvents used during the synthesis and purification steps.
-
-
Byproducts: These are formed from competing or incomplete reactions.
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Isomeric Impurities: Positional isomers of this compound may form depending on the selectivity of the synthetic route.
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Over- or Under-halogenated Species: Molecules with additional or missing chlorine or fluorine atoms.
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Oxidation or Reduction Products: The aldehyde functional group can be susceptible to oxidation to a carboxylic acid (5-chloro-2-fluoronicotinic acid) or reduction to an alcohol.
-
-
Degradation Products: These can form during storage or handling of the final product.
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Hydrolysis Products: The aldehyde or other functional groups may be susceptible to hydrolysis.
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Photodegradation Products: Exposure to light may induce degradation.
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Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.
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High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying non-volatile impurities. A reverse-phase HPLC method with UV detection is commonly employed.
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Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain starting materials.
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Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities by providing molecular weight information, which is crucial for structural elucidation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for the structural confirmation of the main component and for the identification and quantification of impurities, especially when they can be isolated.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample overload. | 1. Replace the column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity mobile phase and solvents. 2. Implement a robust needle wash program between injections. 3. Inject a blank to identify the source of contamination. |
| Poor Resolution Between Peaks | 1. Suboptimal mobile phase composition. 2. Inappropriate column. | 1. Optimize the mobile phase gradient or isocratic composition. 2. Try a column with a different stationary phase chemistry or a longer column for better separation. |
GC-MS Analysis Issues
| Problem | Possible Causes | Solutions |
| No Peaks Detected | 1. Injection issue (e.g., clogged syringe). 2. Leak in the system. | 1. Check the autosampler and syringe for proper functioning. 2. Perform a leak check of the GC system. |
| Poor Sensitivity | 1. Low analyte concentration. 2. Contaminated ion source. | 1. Increase the sample concentration if possible. 2. Clean the ion source according to the manufacturer's instructions. |
| Peak Tailing | 1. Active sites in the liner or column. 2. Column contamination. | 1. Use a deactivated liner. 2. Bake out the column or trim the front end. |
Data Presentation
A comprehensive analysis of a batch of this compound would typically involve quantifying the main component and any detected impurities. The results can be summarized as follows:
| Component | Retention Time (min) | Area (%) | Specification |
| This compound | 10.2 | 99.5 | ≥ 99.0% |
| Impurity A (e.g., Starting Material) | 5.8 | 0.15 | ≤ 0.2% |
| Impurity B (e.g., Isomer) | 9.5 | 0.10 | ≤ 0.15% |
| Unknown Impurity 1 | 12.1 | 0.08 | ≤ 0.1% |
| Total Impurities | - | 0.33 | ≤ 0.5% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This protocol is suitable for the quantification of this compound and its non-volatile impurities.
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
Data Analysis:
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the percentage purity by the area normalization method.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This protocol is suitable for the identification and quantification of volatile impurities such as residual solvents.
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph equipped with a mass selective detector and a split/splitless injector.
-
Column: A capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-500.
-
-
-
Sample Preparation:
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Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.
-
-
Data Analysis:
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Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
-
Visualization
Caption: Workflow for impurity identification in this compound.
Improving the selectivity of reactions with 5-Chloro-2-fluoronicotinaldehyde
Welcome to the technical support center for 5-Chloro-2-fluoronicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction selectivity and to troubleshoot common issues encountered during experiments with this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for nucleophilic aromatic substitution (SNAr)?
A1: this compound has two primary reactive sites for SNAr: the carbon atom bonded to the fluorine at the C2 position and the carbon atom bonded to the chlorine at the C5 position. The pyridine nitrogen and the aldehyde group are strong electron-withdrawing groups, activating the ring for nucleophilic attack.
Q2: Which halogen is the better leaving group in SNAr reactions with this compound?
A2: In nucleophilic aromatic substitution reactions, fluoride is generally a better leaving group than chloride when the substitution occurs at a position activated by an electron-withdrawing group. For this compound, the C2 position is significantly activated by the adjacent pyridine nitrogen and the aldehyde group at C3. Therefore, nucleophilic attack is kinetically favored at the C2 position, leading to the displacement of the fluoride ion.
Q3: Why am I observing a mixture of products with substitution at both C2 and C5?
A3: While substitution at C2 is generally favored, obtaining a mixture of products can occur due to several factors. Harsh reaction conditions, such as high temperatures or the use of very strong, non-selective nucleophiles, can lead to a loss of selectivity. The thermodynamic stability of the C5-substituted product may also play a role, potentially leading to its formation under conditions that allow for equilibrium to be reached.
Q4: Can the aldehyde group interfere with the substitution reaction?
A4: Yes, the aldehyde group is susceptible to reaction with certain nucleophiles, particularly primary and secondary amines, which can form imines or enamines. This can lead to undesired side products and a reduction in the yield of the desired substituted product. It may be necessary to protect the aldehyde group prior to the substitution reaction, for example, by converting it to an acetal.
Q5: What is the role of the solvent in controlling selectivity?
A5: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they can solvate the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the anion. The choice of solvent can also influence the regioselectivity by differentially solvating the transition states for attack at C2 versus C5.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in SNAr with Amines/Piperazines
Symptom: A significant amount of the undesired C5-substituted isomer is formed alongside the expected C2-substituted product.
| Potential Cause | Troubleshooting & Optimization | Expected Outcome |
| High Reaction Temperature | Decrease the reaction temperature. Start at room temperature and incrementally increase if the reaction is too slow. | Lower temperatures favor the kinetically controlled product (C2-substitution). |
| Strong, Non-selective Base | Use a milder, non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaH or alkoxides. | Milder bases are less likely to promote side reactions or isomerization. |
| Solvent Choice | Screen different polar aprotic solvents. DMSO is often effective at promoting SNAr at lower temperatures. | A solvent that better stabilizes the transition state for C2 attack will improve selectivity. |
| Nucleophile Reactivity | If using a highly reactive amine, consider a less reactive derivative or the use of a protecting group on the amine to temper its reactivity. | Reduced nucleophilicity can sometimes lead to higher selectivity. |
Issue 2: Low Yield of Desired Product and Formation of Side-Products
Symptom: The overall yield of the desired substituted product is low, with evidence of side-products, potentially involving the aldehyde functionality.
| Potential Cause | Troubleshooting & Optimization | Expected Outcome |
| Reaction with Aldehyde | Protect the aldehyde group as an acetal before the SNAr reaction. Deprotect in a subsequent step. | Prevents side reactions with the aldehyde, increasing the yield of the desired substitution product. |
| Di-substitution of Piperazine | When using piperazine, use a large excess of piperazine to favor mono-substitution. Alternatively, use N-Boc-piperazine and deprotect after the reaction. | Minimizes the formation of the di-substituted by-product. |
| Incomplete Reaction | Increase the reaction time or temperature cautiously. Ensure the nucleophile is sufficiently deprotonated by the chosen base. | Drives the reaction to completion, increasing the yield of the desired product. |
| Degradation of Starting Material | Use milder reaction conditions (lower temperature, weaker base). Ensure the reaction is performed under an inert atmosphere if the reagents are air-sensitive. | Reduces the decomposition of starting materials and products, leading to a cleaner reaction and higher yield. |
Experimental Protocols
Protocol 1: Selective Mono-substitution of this compound with N-Boc-piperazine
This protocol details a method for the selective substitution of the fluorine atom at the C2 position.
Materials:
-
This compound
-
N-Boc-piperazine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMSO to dissolve the starting material.
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Add N-Boc-piperazine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography to yield the desired N-Boc-protected 2-piperazinyl-5-chloronicotinaldehyde.
Visualizations
Caption: Reaction pathway for nucleophilic aromatic substitution.
Caption: Troubleshooting workflow for improving reaction selectivity.
Caption: Hypothetical metabolic pathway for drug development research.
Technical Support Center: Scale-Up Synthesis of 5-Chloro-2-fluoronicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 5-Chloro-2-fluoronicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the scale-up production of this compound?
A1: The two most common and scalable synthetic routes for this compound are:
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Vilsmeier-Haack Formylation of 2-Chloro-5-fluoropyridine: This is a widely used industrial method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction typically employs a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[1]
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Lithiation of 2-Chloro-5-fluoropyridine followed by Formylation: This method involves the deprotonation of 2-Chloro-5-fluoropyridine using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with a formylating agent such as N,N-dimethylformamide (DMF).
Q2: What are the critical process parameters to control during the Vilsmeier-Haack formylation at scale?
A2: For a successful and safe scale-up of the Vilsmeier-Haack reaction, the following parameters are critical:
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Temperature Control: The formation of the Vilsmeier reagent is exothermic and requires careful temperature management, typically between 0-10 °C. The subsequent formylation step may require heating, and precise control is necessary to prevent side reactions.
-
Reagent Stoichiometry: The molar ratio of 2-Chloro-5-fluoropyridine to the Vilsmeier reagent is crucial for optimal conversion and to minimize byproduct formation.
-
Addition Rate: Slow and controlled addition of phosphoryl chloride to DMF, and subsequently the Vilsmeier reagent to the pyridine substrate, is essential to manage the reaction exotherm.
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Work-up Procedure: Careful quenching of the reaction mixture with water or a basic solution is necessary to hydrolyze the intermediate iminium salt to the aldehyde and to neutralize acidic components.
Q3: What are the potential safety hazards associated with the scale-up of these synthetic routes?
A3: Both synthetic routes involve hazardous reagents and conditions that require stringent safety protocols during scale-up:
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Vilsmeier-Haack Reaction: Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. The reaction can be highly exothermic.
-
Lithiation Reaction: Organolithium reagents like n-BuLi are pyrophoric and react violently with water and other protic sources. The reaction is typically conducted at very low temperatures (e.g., -78 °C), requiring specialized cooling equipment. An inert atmosphere (e.g., nitrogen or argon) is mandatory to prevent the quenching of the organolithium reagent and potential fire hazards.
Q4: What are the common impurities observed in the synthesis of this compound?
A4: Common impurities can include unreacted starting material (2-Chloro-5-fluoropyridine), over-formylated or di-formylated products, and isomers depending on the regioselectivity of the formylation. In the lithiation route, impurities can arise from incomplete lithiation or side reactions of the organolithium reagent.
Troubleshooting Guides
Vilsmeier-Haack Formylation Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | Insufficient Vilsmeier reagent. | Increase the molar ratio of POCl₃ and DMF to the substrate. |
| Low reaction temperature or insufficient reaction time. | Gradually increase the reaction temperature and/or extend the reaction time, monitoring by TLC or HPLC. | |
| Poor quality of reagents (e.g., moisture in DMF). | Use freshly distilled and anhydrous solvents and reagents. | |
| Formation of Multiple Products (Low Selectivity) | Reaction temperature is too high. | Optimize the reaction temperature to favor the desired isomer. |
| Incorrect stoichiometry. | Carefully control the molar ratios of the reactants. | |
| Difficult Work-up and Product Isolation | Incomplete hydrolysis of the iminium intermediate. | Ensure sufficient time and appropriate pH for the hydrolysis step during work-up. |
| Formation of emulsions during extraction. | Use appropriate solvent systems and consider adding brine to break emulsions. |
Lithiation and Formylation Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No or Low Yield of Product | Inactive organolithium reagent. | Use freshly titrated n-BuLi. Ensure strict anhydrous and inert conditions. |
| Quenching of the lithiated intermediate by moisture or CO₂. | Thoroughly dry all glassware and solvents. Maintain a positive pressure of inert gas. | |
| Reaction temperature too high. | Maintain the reaction at a low temperature (typically -78 °C) during lithiation and formylation. | |
| Formation of Byproducts | Incorrect regioselectivity of lithiation. | The position of lithiation can be influenced by directing groups and the specific organolithium reagent used. |
| Side reactions of the organolithium reagent. | Ensure rapid quenching with the formylating agent once lithiation is complete. | |
| Inconsistent Results at Larger Scale | Inefficient mixing and heat transfer. | Use appropriate reactor design with efficient stirring and cooling systems for large-scale reactions. |
| Difficulty in maintaining anhydrous conditions at scale. | Implement rigorous procedures for drying the reactor and transferring anhydrous reagents. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound (Illustrative Data)
| Parameter | Vilsmeier-Haack Formylation | Lithiation and Formylation |
| Starting Material | 2-Chloro-5-fluoropyridine | 2-Chloro-5-fluoropyridine |
| Key Reagents | POCl₃, DMF | n-BuLi, DMF |
| Typical Yield | 70-85% | 60-75% |
| Reaction Temperature | 0-100 °C | -78 °C to RT |
| Reaction Time | 4-12 hours | 2-6 hours |
| Scale-up Feasibility | Good | Moderate (requires specialized equipment) |
| Key Challenges | Handling of corrosive POCl₃, exotherm control. | Handling of pyrophoric n-BuLi, strict anhydrous conditions. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-Chloro-5-fluoropyridine
1. Reagent Preparation (Vilsmeier Reagent):
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add phosphoryl chloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
In a separate reactor, dissolve 2-Chloro-5-fluoropyridine (1.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane or excess DMF).
-
Cool the solution to 0 °C.
-
Slowly add the freshly prepared Vilsmeier reagent to the solution of 2-Chloro-5-fluoropyridine, maintaining the temperature below 10 °C.
-
After the addition, slowly warm the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or HPLC.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Protocol 2: Lithiation of 2-Chloro-5-fluoropyridine and Subsequent Formylation
1. Lithiation:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-Chloro-5-fluoropyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
2. Formylation:
-
In a separate flask, prepare a solution of anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) in anhydrous THF.
-
Slowly add the DMF solution to the lithiated pyridine solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.
3. Work-up and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Mandatory Visualization
References
Preventing decomposition of 5-Chloro-2-fluoronicotinaldehyde during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during reactions involving 5-Chloro-2-fluoronicotinaldehyde. The information provided is intended to help prevent its decomposition and optimize reaction outcomes.
I. General Handling and Stability
Proper handling and storage are crucial to prevent the degradation of this compound.
FAQs:
-
Q1: What are the ideal storage conditions for this compound?
-
A1: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture ingress and oxidation. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
-
-
Q2: What are the known incompatibilities of this compound?
-
A2: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition. It is also sensitive to moisture.
-
-
Q3: What are the primary safety precautions when working with this aldehyde?
-
A3: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors.
-
II. Troubleshooting Guide for Specific Reactions
This section provides troubleshooting for common issues encountered in specific reaction types using this compound.
A. Oxime Formation and Dehydration to Nitrile
A common application of this compound is its conversion to 2-Chloro-5-fluoronicotinonitrile. This typically involves a two-step process: reaction with hydroxylamine to form the oxime, followed by dehydration.[1]
Problem 1: Low Yield of the Intermediate Oxime
| Possible Cause | Troubleshooting Solution |
| Incomplete reaction. | Ensure the reaction is stirred at room temperature for a sufficient duration (e.g., at least 1 hour).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Unfavorable pH. | The reaction with hydroxylamine hydrochloride will generate HCl. While the reaction is often carried out without an added base, for sensitive substrates, buffering the reaction mixture to a weakly acidic pH (around 4-5) can sometimes improve yields. |
| Aldehyde degradation. | If the reaction is performed at elevated temperatures, the aldehyde may degrade. Maintain the reaction at room temperature.[1] |
Problem 2: Inefficient Dehydration of the Oxime to the Nitrile
| Possible Cause | Troubleshooting Solution |
| Ineffective dehydrating agent. | 1,1'-Carbonyldiimidazole (CDI) is an effective reagent for this transformation.[1] Ensure the CDI is of high purity and handled under anhydrous conditions. Alternative dehydrating agents like oxalyl chloride or thionyl chloride can be considered, but may require more stringent control of reaction conditions. |
| Presence of moisture. | Ensure all glassware is thoroughly dried and anhydrous solvents are used. The reaction should be performed under an inert atmosphere (nitrogen or argon). |
| Insufficient heating. | The dehydration step may require heating. Refluxing in a suitable solvent like dichloromethane is a common condition.[1] |
Experimental Protocol: Synthesis of 2-Chloro-5-fluoronicotinonitrile [1]
-
Oxime Formation:
-
Dissolve hydroxylamine hydrochloride in water.
-
Add a solution of this compound in ethanol in one portion.
-
Stir the mixture at room temperature for 1 hour.
-
Add water to precipitate the oxime intermediate and collect the solid by filtration.
-
-
Dehydration:
-
Suspend the dried oxime intermediate in an anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Add 1,1'-carbonyldiimidazole.
-
Heat the mixture to reflux for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude nitrile.
-
Purify the product as necessary (e.g., by column chromatography).
-
B. Reductive Amination
Reductive amination is a common method for synthesizing amines from aldehydes.[2][3] While specific examples with this compound are not prevalent in the searched literature, the following troubleshooting guide is based on general principles for this reaction type.
Problem 1: Low Yield of the Desired Amine
| Possible Cause | Troubleshooting Solution |
| Incomplete imine formation. | Ensure sufficient time for the initial condensation of the aldehyde and amine to form the imine before adding the reducing agent, especially when using reactive reducing agents like sodium borohydride.[4] The reaction can be monitored by TLC or NMR. |
| Ineffective reducing agent. | Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often preferred for reductive aminations.[4][5] Sodium cyanoborohydride is also effective and can be used in protic solvents.[4] |
| Aldehyde reduction. | If a strong reducing agent like sodium borohydride is used, it can reduce the starting aldehyde to the corresponding alcohol. Add the reducing agent after imine formation is complete. |
| Unfavorable reaction pH. | The reaction is typically carried out under weakly acidic conditions (pH 5-6) to facilitate imine formation without significantly hydrolyzing the imine or degrading the aldehyde. |
Problem 2: Formation of Side Products
| Possible Cause | Troubleshooting Solution |
| Over-alkylation of the amine. | This is more common with primary amines. Use a 1:1 stoichiometry of the aldehyde and amine. If the issue persists, consider a two-step procedure where the imine is formed and isolated before reduction. |
| Formation of the corresponding alcohol. | This indicates that the aldehyde is being reduced. Use a milder reducing agent like STAB or ensure imine formation is complete before adding the reducing agent. |
| Nucleophilic aromatic substitution (SNAr). | With highly nucleophilic amines or at elevated temperatures, the amine may displace the fluorine or chlorine on the pyridine ring. Perform the reaction at lower temperatures and use a less nucleophilic amine if possible. |
C. Aldol and Related Condensation Reactions
Aldehydes are common substrates for aldol and other condensation reactions to form carbon-carbon bonds. The electron-withdrawing groups on this compound can influence its reactivity in these transformations.
Problem: Low Yield of the Condensation Product
| Possible Cause | Troubleshooting Solution |
| Self-condensation of the ketone partner. | If reacting with a ketone that can self-condense, add the aldehyde slowly to the mixture of the ketone and the base. |
| Unfavorable reaction equilibrium. | For some aldol reactions, the equilibrium may not favor the product. Consider using a method that removes water as it is formed (e.g., a Dean-Stark apparatus) to drive the reaction to completion. |
| Aldehyde decomposition under basic conditions. | Strong bases can potentially lead to decomposition. Use a milder base (e.g., potassium carbonate) or perform the reaction at a lower temperature. |
| Cannizzaro reaction. | In the presence of a strong base and the absence of an enolizable partner, aldehydes can undergo a disproportionation reaction (Cannizzaro reaction). Ensure the reaction conditions favor the desired condensation pathway. |
III. Frequently Asked Questions (FAQs)
-
Q4: Can the chloro or fluoro substituents be displaced during reactions?
-
A4: Yes, nucleophilic aromatic substitution (SNAr) is a potential side reaction, especially with strong nucleophiles (e.g., some amines, alkoxides) or at elevated temperatures. The electron-withdrawing nature of the aldehyde and the other halogen enhances the susceptibility of the ring to nucleophilic attack. To minimize this, use the mildest possible reaction conditions and consider the nucleophilicity of your reagents.
-
-
Q5: How can I effectively purify products from reactions involving this aldehyde?
-
A5: Standard purification techniques such as column chromatography on silica gel are often effective. Recrystallization can also be a good method for solid products. The choice of solvent for extraction and chromatography should be based on the polarity of the desired product and any byproducts.
-
-
Q6: Are there any specific analytical techniques recommended for monitoring reactions with this compound?
-
A6: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of most reactions. For more detailed analysis of reaction mixtures and product characterization, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
-
References
- 1. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
Navigating Purity Analysis: A Comparative Guide for 5-Chloro-2-fluoronicotinaldehyde
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and broad applicability. A reversed-phase HPLC method is generally suitable for the analysis of polar aromatic compounds like 5-Chloro-2-fluoronicotinaldehyde.
Representative HPLC Experimental Protocol
Below is a detailed, representative protocol for the purity analysis of this compound using HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
This compound reference standard
-
Sample of this compound for analysis
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water (pH adjusted to 3.0 with phosphoric acid)B: Acetonitrile |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile. |
Data Presentation: Purity Analysis
The following table summarizes hypothetical quantitative data from an HPLC analysis of a batch of this compound, illustrating how purity and impurity levels are reported.
| Compound | Retention Time (min) | Area (%) |
| This compound | 12.5 | 99.5 |
| Impurity 1 | 8.2 | 0.2 |
| Impurity 2 | 15.1 | 0.3 |
Comparative Analysis with Alternative Methods
While HPLC is a powerful tool, other analytical techniques can also be employed for purity determination. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities and the desired level of structural information.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, quantitative. | Requires reference standards for impurity identification, may not detect impurities that do not have a UV chromophore. |
| Gas Chromatography (GC-FID) | Partitioning of volatile analytes between a stationary phase and a carrier gas, with detection by a Flame Ionization Detector. | Excellent for volatile impurities, high sensitivity. | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information. | Provides structural information about impurities, can be quantitative (qNMR) without a specific reference standard for each impurity. | Lower sensitivity compared to HPLC and GC, complex mixtures can lead to overlapping signals. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | High sensitivity and specificity, provides molecular weight information for impurity identification. | Often coupled with a separation technique (LC-MS, GC-MS) for complex mixtures, quantification can be more complex than with UV or FID detectors. |
Experimental Workflow and Logical Relationships
To visualize the process of HPLC analysis, the following diagrams illustrate the experimental workflow and the logical relationship in method selection.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logic for selecting an appropriate analytical method.
Comparative Guide to Analytical Method Validation for 5-Chloro-2-fluoronicotinaldehyde
Introduction
5-Chloro-2-fluoronicotinaldehyde is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and reliable quantification of this analyte is critical for ensuring final product quality, purity, and process control. The validation of analytical methods is a mandatory requirement by regulatory bodies like the FDA and EMA, ensuring that the chosen method is fit for its intended purpose.[1][2][3][4] This guide provides a comprehensive comparison of two common analytical techniques for the quantification of this compound: a novel High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method.
The performance of each method is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[1][2][5]
Experimental Workflow and Method Selection
The general workflow for analytical method validation involves several key stages, from initial sample preparation to final data analysis and reporting. The choice between analytical methods often depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
Caption: General workflow for analytical method validation.
Caption: Logic for selecting an appropriate analytical method.
Experimental Protocols
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
This method utilizes reversed-phase chromatography to separate the analyte from potential impurities, followed by quantification using a UV detector.
1. Sample and Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v).
-
Working Standards: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the diluent to achieve a theoretical concentration of 50 µg/mL.
2. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) at 275 nm.
-
Run Time: 10 minutes.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for thermally stable and volatile compounds. It offers high selectivity and sensitivity due to the mass spectrometric detection.[7]
1. Sample and Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of Dichloromethane.
-
Working Standards: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation: Dissolve the sample in Dichloromethane to achieve a theoretical concentration of 10 µg/mL.
2. Chromatographic Conditions:
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 2 mins.
-
MSD Transfer Line: 280 °C.
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
MS Source/Quad Temp: 230 °C / 150 °C.
-
Detection: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 159, 131, 96).
Comparative Validation Data
The performance of the HPLC-UV and GC-MS methods was evaluated according to ICH guidelines.[8] The results are summarized below.
| Validation Parameter | HPLC-UV Method | GC-MS Method | ICH Acceptance Criteria |
| Linearity (Correlation Coefficient, R²) | 0.9995 | 0.9998 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | 80-120% of test concentration |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.8% - 102.1% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.85% | 1.10% | ≤ 2% |
| Intermediate Precision (%RSD) | 1.25% | 1.45% | ≤ 2% |
| Specificity / Selectivity | No interference from blank/placebo | No interference from blank/placebo | Peak purity > 0.99 |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 | S/N ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.1 | S/N ratio ≥ 10:1 |
Discussion of Results
Both the developed HPLC-UV and GC-MS methods have demonstrated suitability for the quantitative analysis of this compound, meeting all predefined acceptance criteria based on ICH guidelines.[9]
-
Linearity and Range: Both methods showed excellent linearity with correlation coefficients (R²) exceeding 0.999. The HPLC-UV method offers a wider linear range, which may be advantageous for assay testing where concentrations can vary significantly.
-
Accuracy and Precision: The accuracy, determined by spike recovery, was well within the acceptable range of 98-102% for both techniques. Similarly, both repeatability and intermediate precision showed low relative standard deviation (%RSD), indicating that the methods are precise and reproducible.
-
Sensitivity (LOD & LOQ): The GC-MS method is demonstrably more sensitive, with a Limit of Quantitation (LOQ) ten times lower than the HPLC-UV method (0.1 µg/mL vs. 1.0 µg/mL). This makes GC-MS the superior choice for trace-level analysis, such as the quantification of impurities or degradation products.[10][11]
-
Specificity: Both methods proved to be highly specific. The HPLC-UV method showed no interfering peaks from the blank diluent at the retention time of the analyte. The GC-MS method's use of Selected Ion Monitoring (SIM) provides an even higher degree of selectivity, ensuring that the signal corresponds uniquely to the target analyte.
Conclusion and Recommendations
This guide compares two validated analytical methods for the quantification of this compound.
-
The HPLC-UV method is robust, precise, and well-suited for routine quality control and assay determination where high sensitivity is not the primary requirement. Its operational simplicity and wider linear range are key advantages.
-
The GC-MS method provides significantly higher sensitivity and selectivity. It is the recommended method for applications requiring the detection and quantification of trace-level impurities or for the analysis of the analyte in complex matrices where specificity is a major concern.
The final choice of method should be based on the specific analytical requirement, balancing the need for sensitivity, selectivity, and sample throughput. Both methods are validated to be accurate, reliable, and fit for their intended purpose in a pharmaceutical development and manufacturing environment.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. fda.gov [fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. commons.und.edu [commons.und.edu]
A Comparative Guide to the NMR and MS Analysis of 5-Chloro-2-fluoronicotinaldehyde and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and impurity profiling of 5-Chloro-2-fluoronicotinaldehyde, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for this purpose, presenting detailed experimental protocols and data interpretation to aid in the selection of the most appropriate analytical strategy.
Introduction
This compound is a substituted pyridine derivative whose purity is paramount in drug development. The presence of impurities, even in trace amounts, can affect the stability, bioavailability, and safety of the final drug product. Therefore, robust analytical methods are required to identify and quantify any potential impurities. This guide focuses on the two primary techniques for structural elucidation and impurity detection: NMR and MS.
Comparison of Analytical Methods
The choice of analytical technique for purity assessment and impurity identification depends on several factors, including the type of information required (structural vs. molecular weight), the concentration of the impurities, and the complexity of the sample matrix.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed information about the chemical structure and connectivity of atoms. | Measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound and its fragments. |
| Primary Use | Structural elucidation, identification and quantification of known and unknown impurities, and determination of isomeric purity. | Molecular weight determination, impurity identification (especially when coupled with a separation technique like GC or LC), and trace analysis. |
| Sensitivity | Moderate (µg to mg range). | Very high (pg to ng range). |
| Selectivity | High, capable of distinguishing between isomers. | High, especially with high-resolution mass analyzers. |
| Quantitative Analysis | Excellent for quantitative analysis (qNMR) using an internal standard without the need for a reference standard of the analyte. | Can be quantitative when coupled with a chromatographic technique and using appropriate calibration standards. |
| Hyphenated Techniques | LC-NMR, LC-MS-NMR. | GC-MS, LC-MS, ICP-MS. |
Potential Impurities in this compound Synthesis
While the exact commercial synthesis route for this compound is often proprietary, a plausible route involves the formylation of a 2-fluoro-5-chloropyridine precursor. Based on general principles of pyridine synthesis and functional group transformations, potential impurities could include:
-
Unreacted Starting Materials: Such as 2-fluoro-5-chloropyridine.
-
Over-reacted Products: Such as the corresponding carboxylic acid (5-chloro-2-fluoronicotinic acid) if the aldehyde is oxidized.
-
Isomeric Byproducts: Positional isomers that may form during the synthesis.
-
Reagent-related Impurities: Byproducts from the reagents used in the synthesis, for example, from the formylating agent.
-
Products of Side Reactions: Such as dimerization or polymerization products.
Experimental Protocols
Detailed methodologies for the NMR and MS analysis of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16 to 64.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm (centered around 5 ppm).
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled pulse experiment.
-
Number of Scans: 1024 or higher, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 240 ppm (centered around 120 ppm).
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL for analysis.
GC-MS Parameters:
-
GC Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium.
-
Flow Rate: 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: 40-200 m/z.
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the main peak and any impurity peaks.
-
Examine the mass spectrum of each peak to determine the molecular weight and fragmentation pattern.
-
Compare the obtained mass spectra with spectral libraries (e.g., NIST) for impurity identification.
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and a Potential Impurity in CDCl₃.
| Compound | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| This compound | H-4 | ~8.3 | C-2: ~160 (d, J=240 Hz) |
| H-6 | ~8.6 | C-3: ~115 | |
| CHO | ~10.1 | C-4: ~140 | |
| C-5: ~130 | |||
| C-6: ~150 | |||
| CHO: ~185 | |||
| 2-Fluoro-5-chloropyridine | H-3 | ~7.4 | C-2: ~162 (d, J=235 Hz) |
| H-4 | ~7.8 | C-3: ~110 (d, J=20 Hz) | |
| H-6 | ~8.2 | C-4: ~142 (d, J=15 Hz) | |
| C-5: ~128 | |||
| C-6: ~148 (d, J=5 Hz) |
Table 2: Expected Key Mass Fragments (m/z) in the Electron Ionization Mass Spectrum.
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 159/161 (approx. 3:1 ratio) | 130/132 ([M-CHO]⁺), 102/104, 75 |
| 2-Fluoro-5-chloropyridine | 131/133 (approx. 3:1 ratio) | 96, 75 |
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the analysis of this compound impurities and a conceptual signaling pathway where such a molecule might be relevant as a building block for a bioactive compound.
Caption: Workflow for the analysis of this compound impurities.
Caption: Conceptual signaling pathway involving a kinase inhibitor.
Conclusion
The combined use of NMR and MS provides a powerful approach for the comprehensive analysis of this compound and its impurities. NMR excels in structural elucidation and quantification, while MS offers high sensitivity for trace impurity detection. By employing the detailed protocols and understanding the potential impurity profile outlined in this guide, researchers and drug development professionals can ensure the quality and purity of this vital pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.
A Comparative Guide to the Reactivity of 5-Chloro-2-fluoronicotinaldehyde and 5-bromo-2-fluoronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 5-Chloro-2-fluoronicotinaldehyde and 5-bromo-2-fluoronicotinaldehyde. These compounds are valuable building blocks in medicinal chemistry, particularly in the synthesis of novel therapeutics targeting nicotinic acetylcholine receptors (nAChRs). Understanding their comparative reactivity in key synthetic transformations is crucial for efficient reaction design and the development of robust synthetic routes.
Introduction to Reactivity
The reactivity of this compound and 5-bromo-2-fluoronicotinaldehyde is primarily dictated by the electronic properties of the pyridine ring and the nature of the halogen substituents. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. The fluorine atom at the 2-position and the halogen (chlorine or bromine) at the 5-position further influence the reactivity of the aromatic system and provide specific sites for chemical modification.
Derivatives of these molecules are of significant interest in neuroscience drug discovery as they can act as agonists or antagonists of nicotinic acetylcholine receptors. These receptors are implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
The activation of nAChRs by agonists initiates a signaling cascade that can lead to diverse cellular responses, including neurotransmitter release and modulation of gene expression. A simplified representation of this pathway is shown below.
Figure 1: Simplified Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.
Comparative Reactivity in Key Synthetic Reactions
The presence of three distinct reactive sites—the aldehyde, the 2-fluoro, and the 5-halo substituents—allows for a range of chemical transformations. This section compares the reactivity of this compound and 5-bromo-2-fluoronicotinaldehyde in three common and important reaction types: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Reductive Amination.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions on halopyridines, the rate is primarily influenced by the ability of the leaving group to polarize the carbon-halogen bond and stabilize the intermediate Meisenheimer complex. Fluorine, being the most electronegative halogen, excels in this role, making the C-F bond highly susceptible to nucleophilic attack.
General Reactivity Trend: F > Cl > Br > I
This trend indicates that the 2-fluoro position is the most probable site for nucleophilic attack in both this compound and 5-bromo-2-fluoronicotinaldehyde. The greater electron-withdrawing inductive effect of fluorine compared to chlorine and bromine activates the C2 position for attack.
Data Presentation: Nucleophilic Aromatic Substitution
| Feature | This compound | 5-Bromo-2-fluoronicotinaldehyde | Rationale |
| Primary Reaction Site | 2-Fluoro position | 2-Fluoro position | The high electronegativity of fluorine strongly activates the C2 position for nucleophilic attack. |
| Expected Reactivity | High | High | Both compounds are expected to be highly reactive towards nucleophiles at the 2-position. |
| Selectivity | High for substitution at C2 | High for substitution at C2 | The reactivity difference between the C-F and C-Cl/C-Br bonds in SNAr is substantial. |
Experimental Protocol: General Procedure for SNAr with an Amine
-
To a solution of the 5-halo-2-fluoronicotinaldehyde (1.0 eq.) in a suitable aprotic solvent (e.g., DMSO, DMF, or acetonitrile) is added the amine nucleophile (1.1-1.5 eq.) and a base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 eq.).
-
The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the amine.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Figure 2: Experimental Workflow for Nucleophilic Aromatic Substitution.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-C bonds. The reactivity of the aryl halide in this reaction is primarily dependent on the carbon-halogen bond dissociation energy. Weaker C-X bonds undergo oxidative addition to the palladium catalyst more readily, which is often the rate-determining step.
General Reactivity Trend: I > Br > Cl > F
Based on this trend, the 5-bromo substituent in 5-bromo-2-fluoronicotinaldehyde is expected to be significantly more reactive than the 5-chloro substituent in this compound.[1] The 2-fluoro substituent is generally unreactive in Suzuki couplings under standard conditions. This difference in reactivity allows for selective cross-coupling at the 5-position.
Data Presentation: Suzuki-Miyaura Coupling
While direct side-by-side comparative studies for these specific substrates are scarce, data from analogous systems and the fundamental principles of Suzuki coupling allow for a reliable comparison.
| Feature | This compound | 5-Bromo-2-fluoronicotinaldehyde | Rationale |
| Primary Reaction Site | 5-Chloro position | 5-Bromo position | The C-Br bond is weaker and more readily undergoes oxidative addition to palladium than the C-Cl bond.[1] |
| Expected Reactivity | Moderate | High | Aryl bromides are generally more reactive than aryl chlorides in Suzuki coupling.[1] |
| Typical Reaction Conditions | Higher temperatures, more active catalysts may be required. | Milder conditions, shorter reaction times.[1] | Reflects the higher energy barrier for the oxidative addition of aryl chlorides. |
| Expected Yields | Moderate to Good | Good to Excellent | Higher reactivity of the C-Br bond generally leads to higher yields.[1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk flask, the 5-halo-2-fluoronicotinaldehyde (1.0 eq.), arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.) are combined.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
A degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) is added via syringe.
-
The palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligand (if required) are added.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Figure 3: Experimental Workflow for Suzuki-Miyaura Coupling.
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones. The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine. The reactivity of the aldehyde group in both this compound and 5-bromo-2-fluoronicotinaldehyde is expected to be similar, as the electronic influence of the halogen at the 5-position on the aldehyde at the 3-position is modest.
Both aldehydes are expected to undergo reductive amination efficiently with a variety of primary and secondary amines. The choice of reducing agent is critical to selectively reduce the imine intermediate in the presence of the starting aldehyde. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN).
Data Presentation: Reductive Amination
| Feature | This compound | 5-Bromo-2-fluoronicotinaldehyde | Rationale |
| Reactivity of Aldehyde | High | High | The aldehyde functionality is highly susceptible to nucleophilic attack by amines. |
| Expected Product | 5-Chloro-2-fluoro-3-(aminomethyl)pyridine | 5-Bromo-2-fluoro-3-(aminomethyl)pyridine | The aldehyde is converted to the corresponding amine. |
| Potential Side Reactions | Over-alkylation with primary amines | Over-alkylation with primary amines | A common side reaction in reductive aminations. |
| Expected Yields | Good to Excellent | Good to Excellent | Reductive amination is generally a high-yielding reaction. |
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of the 5-halo-2-fluoronicotinaldehyde (1.0 eq.) and the amine (1.0-1.2 eq.) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol) is added a dehydrating agent (e.g., molecular sieves) or a catalytic amount of acid (e.g., acetic acid) to facilitate imine formation.
-
The mixture is stirred at room temperature for a period of time (typically 1-2 hours) to allow for imine formation.
-
The reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq.) is added portion-wise.
-
The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
The reaction is quenched by the addition of a basic aqueous solution (e.g., saturated NaHCO₃).
-
The product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Figure 4: Experimental Workflow for Reductive Amination.
Conclusion
-
For Nucleophilic Aromatic Substitution , both compounds are highly reactive at the 2-fluoro position, allowing for the introduction of a wide range of nucleophiles.
-
For Suzuki-Miyaura Coupling , 5-bromo-2-fluoronicotinaldehyde is the more reactive substrate, enabling efficient C-C bond formation at the 5-position under milder conditions compared to its chloro-analog.
-
For Reductive Amination , both aldehydes exhibit comparable high reactivity, providing a reliable method for the synthesis of the corresponding 3-aminomethylpyridine derivatives.
This comparative analysis provides a framework for chemists to strategically design synthetic routes that leverage the distinct reactivity profiles of these versatile building blocks in the pursuit of novel and potent therapeutic agents.
References
A Comparative Guide to 5-Halonicotinaldehydes in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, 5-halonicotinaldehydes serve as versatile building blocks, particularly in the construction of complex heterocyclic scaffolds integral to medicinal chemistry and materials science. The identity of the halogen at the 5-position—be it chlorine, bromine, or iodine—profoundly influences the reactivity of the molecule, dictating reaction conditions, yields, and overall synthetic strategy. This guide provides a comparative analysis of 5-chloro-, 5-bromo-, and 5-iodonicotinaldehyde in key organic transformations, supported by experimental data and detailed protocols to aid in strategic synthetic planning.
Introduction to 5-Halonicotinaldehydes
5-Halonicotinaldehydes are pyridine derivatives characterized by an aldehyde group at the 3-position and a halogen atom at the 5-position. This substitution pattern offers two primary sites for chemical modification: the aldehyde group, which can undergo a variety of classical carbonyl reactions, and the carbon-halogen bond, which is amenable to a range of cross-coupling and nucleophilic substitution reactions. Their utility is particularly pronounced in the synthesis of kinase inhibitors, where the pyridine core can act as a crucial scaffold for interacting with the ATP-binding site of kinases. The choice of halogen is a critical consideration, as it directly impacts the efficiency of key bond-forming reactions in the synthesis of these and other complex molecules.
Comparative Reactivity in Key Organic Reactions
The reactivity of the carbon-halogen bond in 5-halonicotinaldehydes generally follows the trend I > Br > Cl for palladium-catalyzed cross-coupling reactions. This is primarily attributed to the bond dissociation energies, with the weaker carbon-iodine bond being more susceptible to oxidative addition, which is often the rate-determining step in the catalytic cycle.[1]
Diagram: General Reactivity and Transformations of 5-Halonicotinaldehydes
Data Presentation: A Comparative Overview
The following tables summarize the general performance of 5-chloro-, 5-bromo-, and 5-iodonicotinaldehyde in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Nucleophilic Aromatic Substitution (SNAr) reactions. It is important to note that direct side-by-side quantitative comparisons under identical conditions are not always available in the literature, and the data presented here is a consolidation of typical observations and established reactivity principles.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| 5-Halonicotinaldehyde | Typical Catalyst System | Typical Conditions | Typical Yield | Relative Reactivity |
| 5-Iodonicotinaldehyde | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80-90 °C, 2-6 h | High (>85%) | Highest |
| 5-Bromonicotinaldehyde | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90-110 °C, 8-24 h | Moderate to High (70-90%) | Intermediate |
| 5-Chloronicotinaldehyde | Pd₂(dba)₃/XPhos, K₃PO₄ | Dioxane, 100-120 °C, 12-48 h | Lower (40-70%) | Lowest |
Note: Yields are highly dependent on the specific boronic acid, catalyst, ligand, base, and solvent system employed.
Table 2: Sonogashira Coupling with Phenylacetylene
| 5-Halonicotinaldehyde | Typical Catalyst System | Typical Conditions | Typical Yield | Relative Reactivity |
| 5-Iodonicotinaldehyde | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, rt to 50 °C, 2-8 h | High (>80%) | Highest |
| 5-Bromonicotinaldehyde | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 50-70 °C, 6-18 h | Moderate to High (65-85%) | Intermediate |
| 5-Chloronicotinaldehyde | Pd₂(dba)₃/XPhos, CuI, Cs₂CO₃ | Dioxane, 100-120 °C, 12-48 h | Low to Moderate (30-60%) | Lowest |
Note: Copper-free conditions are also possible but may require more specialized ligands and conditions.
Table 3: Buchwald-Hartwig Amination with Morpholine
| 5-Halonicotinaldehyde | Typical Catalyst System | Typical Conditions | Typical Yield | Relative Reactivity |
| 5-Iodonicotinaldehyde | Pd₂(dba)₃/BINAP, NaOtBu | Toluene, 80-100 °C, 4-12 h | High (>85%) | Highest |
| 5-Bromonicotinaldehyde | Pd₂(dba)₃/BINAP, NaOtBu | Toluene, 100-110 °C, 12-24 h | Moderate to High (70-90%) | Intermediate |
| 5-Chloronicotinaldehyde | Pd₂(dba)₃/XPhos, NaOtBu | Dioxane, 110-130 °C, 24-48 h | Lower (40-70%) | Lowest |
Note: The choice of ligand is critical, with bulkier, more electron-rich phosphine ligands often required for less reactive aryl chlorides.
Table 4: Nucleophilic Aromatic Substitution (SNAr) with Morpholine
| 5-Halonicotinaldehyde | Typical Conditions | Typical Yield | Relative Reactivity |
| 5-Iodonicotinaldehyde | DMSO, 100-120 °C, 12-24 h | Moderate (50-70%) | Moderate |
| 5-Bromonicotinaldehyde | DMSO, 120-140 °C, 24-48 h | Moderate (50-70%) | Moderate |
| 5-Chloronicotinaldehyde | DMSO, 140-160 °C, >48 h | Low to Moderate (30-60%) | Lowest |
Note: SNAr reactivity for these substrates is generally lower than for rings activated by strongly electron-withdrawing groups like nitro groups. The reactivity order can be influenced by the nature of the nucleophile and specific reaction conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific substrates and scales.
Diagram: General Experimental Workflow for Cross-Coupling Reactions
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel charged with the 5-halonicotinaldehyde (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.) is added a degassed mixture of a suitable solvent (e.g., toluene/water 4:1). The appropriate palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 2-5 mol%) are then added. The mixture is heated to the specified temperature and stirred until the starting material is consumed as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 5-phenylnicotinaldehyde.
-
Representative Spectroscopic Data for 5-phenylnicotinaldehyde:
-
¹H NMR (CDCl₃, 400 MHz): δ 10.1 (s, 1H, CHO), 9.1 (d, J=2.0 Hz, 1H), 8.8 (d, J=2.0 Hz, 1H), 8.0 (t, J=2.0 Hz, 1H), 7.6-7.4 (m, 5H, Ar-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 192.5, 155.0, 152.0, 137.0, 136.5, 135.0, 130.0, 129.5, 128.0.
-
MS (ESI): m/z 184.07 [M+H]⁺.
-
General Procedure for Sonogashira Coupling
In a flame-dried Schlenk flask under an inert atmosphere, the 5-halonicotinaldehyde (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are dissolved in an anhydrous, degassed solvent such as THF. A base, typically an amine like triethylamine (2.0 equiv.), is added, followed by the terminal alkyne (e.g., phenylacetylene, 1.2 equiv.). The reaction is stirred at the appropriate temperature until completion. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The crude product is purified by column chromatography to yield the 5-(phenylethynyl)nicotinaldehyde.
-
Representative Spectroscopic Data for 5-(phenylethynyl)nicotinaldehyde:
-
¹H NMR (CDCl₃, 400 MHz): δ 10.1 (s, 1H, CHO), 9.0 (s, 1H), 8.8 (s, 1H), 8.1 (s, 1H), 7.6-7.4 (m, 5H, Ar-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 192.0, 155.5, 152.5, 138.0, 132.0, 129.5, 129.0, 123.0, 122.5, 92.0, 88.0.[2]
-
MS (ESI): m/z 208.07 [M+H]⁺.
-
General Procedure for Buchwald-Hartwig Amination
An oven-dried reaction tube is charged with the 5-halonicotinaldehyde (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.). The tube is evacuated and backfilled with an inert gas. Anhydrous, degassed toluene is added, followed by the amine (e.g., morpholine, 1.2 equiv.). The tube is sealed and heated with stirring for the specified time. After cooling, the reaction mixture is diluted with ethyl acetate, filtered through celite, and concentrated. The residue is purified by column chromatography to afford the 5-morpholinonicotinaldehyde.
-
Representative Spectroscopic Data for 5-morpholinonicotinaldehyde:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.8 (s, 1H, CHO), 8.6 (s, 1H), 8.3 (s, 1H), 7.5 (s, 1H), 3.9 (t, J=4.8 Hz, 4H, O-CH₂), 3.2 (t, J=4.8 Hz, 4H, N-CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 191.0, 153.0, 148.0, 145.0, 125.0, 120.0, 66.5, 48.0.
-
MS (ESI): m/z 193.09 [M+H]⁺.
-
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
A mixture of the 5-halonicotinaldehyde (1.0 equiv.), the nucleophile (e.g., morpholine, 2.0-3.0 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) in a polar aprotic solvent such as DMSO is heated at the required temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, poured into water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Conclusion
The choice of halogen on the 5-halonicotinaldehyde scaffold is a critical parameter that significantly influences the outcome of various synthetic transformations. 5-Iodonicotinaldehyde is the most reactive in palladium-catalyzed cross-coupling reactions, allowing for milder conditions and generally providing higher yields. 5-Bromonicotinaldehyde offers a balance of reactivity and stability, making it a widely used and cost-effective intermediate. 5-Chloronicotinaldehyde is the least reactive and often requires more forcing conditions and specialized catalyst systems to achieve satisfactory results. For nucleophilic aromatic substitution reactions, the reactivity differences are less pronounced but still follow a similar trend. A thorough understanding of these reactivity patterns is essential for the efficient and strategic synthesis of complex molecules, particularly in the development of novel pharmaceuticals such as kinase inhibitors.
References
Spectroscopic Characterization of 5-Chloro-2-fluoronicotinaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic techniques used to characterize 5-Chloro-2-fluoronicotinaldehyde. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages data from structurally similar molecules and predictive models to offer a comprehensive overview for researchers in drug development and chemical synthesis.
Executive Summary
This compound is a substituted pyridine derivative with applications as a building block in the synthesis of pharmaceuticals and agrochemicals. Its structural elucidation and purity assessment are critically dependent on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide details the expected spectral characteristics of this compound and compares them with related compounds, providing a framework for its analysis.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for this compound and its analogs.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Solvent |
| This compound (Predicted) | ~9.8 - 10.2 (s) | ~8.3 (d), ~7.9 (dd) | CDCl₃ |
| 5-Chloro-2-nitrobenzaldehyde | 10.412 (s) | 8.113 (d), 7.890 (d), 7.726 (dd) | Not specified |
| 2-Fluoropyridine | - | 8.230 (m), 7.784 (m), 7.182 (m), 6.934 (m) | CDCl₃ |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Solvent |
| This compound (Predicted) | ~185 - 190 | ~115 - 165 | CDCl₃ |
| 5-chloro-2-hydroxy-3-nitro-benzaldehyde | - | (Data available but not specified in snippets) | Not specified |
| Pyridine | - | 150.2, 124.1, 136.2 | CDCl₃ |
Table 3: IR Absorption Data Comparison
| Compound | C=O Stretch (cm⁻¹) | C-H (aldehyde) Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| This compound (Predicted) | ~1700 - 1720 | ~2750, ~2850 | ~1550 - 1600 | ~700 - 800 | ~1200 - 1300 |
| 5-Chlorosalicylaldehyde | (Data available but not specified in snippets) | (Data available but not specified in snippets) | (Data available but not specified in snippets) | (Data available but not specified in snippets) | - |
| General Aromatic Aldehydes[1][2][3] | 1685 - 1710 | 2700-2850 | 1400-1600 | - | - |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Ionization Method |
| This compound (Predicted) | 159/161 (M⁺) | 158/160 ([M-H]⁺), 130/132 ([M-CHO]⁺), 102 ([M-CHO-CO]⁺) | Electron Ionization (EI) |
| 5-Chloro-2-fluorotoluene | 144/146 (M⁺) | 109, 83 | EI |
| 5-Chloro-2-pentanone | 120/122 (M⁺) | 105, 85, 43 | EI |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality spectroscopic data. Below are standard protocols for the characterization of compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 300-500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization:
-
Electron Ionization (EI): For volatile and thermally stable compounds. Use a standard electron energy of 70 eV.
-
Electrospray Ionization (ESI): For less volatile or thermally labile compounds, typically from an LC eluent.
-
-
Mass Analysis:
-
Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature.
Visualizations
Experimental Workflow for Spectroscopic Characterization
Caption: Workflow for the spectroscopic characterization of a chemical compound.
Logical Relationship of Spectroscopic Data to Molecular Structure
Caption: Relationship between spectroscopic data and molecular structure.
References
A Researcher's Guide to the Biological Activity Screening of Novel Compounds Derived from 5-Chloro-2-fluoronicotinaldehyde
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the biological activity screening of novel compounds synthesized from 5-Chloro-2-fluoronicotinaldehyde. Due to the limited specific data on this particular class of derivatives in publicly available literature, this document outlines a comprehensive screening strategy based on the known biological activities of structurally related nicotinamide and heterocyclic compounds. The experimental data presented herein is illustrative to guide comparative analysis.
The pyridine scaffold is a cornerstone in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This guide focuses on a systematic approach to screening novel derivatives of this compound for potential therapeutic applications.
Anticancer Activity Screening
Nicotinamide derivatives have shown significant potential as anticancer agents by targeting various signaling pathways and cellular processes.[1] A primary screening of novel compounds derived from this compound should therefore focus on their cytotoxic effects against a panel of human cancer cell lines.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of different compounds. The following table presents hypothetical IC50 values for three novel derivatives (Compound A, B, and C) compared to a standard chemotherapeutic agent, Doxorubicin.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Compound A | MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 |
| A549 | Lung Carcinoma | 18.2 ± 2.5 | |
| HCT-116 | Colon Carcinoma | 9.8 ± 1.2 | |
| Compound B | MCF-7 | Breast Adenocarcinoma | 25.1 ± 3.1 |
| A549 | Lung Carcinoma | 32.7 ± 4.0 | |
| HCT-116 | Colon Carcinoma | 21.4 ± 2.9 | |
| Compound C | MCF-7 | Breast Adenocarcinoma | 8.3 ± 0.9 |
| A549 | Lung Carcinoma | 11.5 ± 1.4 | |
| HCT-116 | Colon Carcinoma | 6.1 ± 0.7 | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.9 ± 0.1 |
| A549 | Lung Carcinoma | 1.1 ± 0.2 | |
| HCT-116 | Colon Carcinoma | 0.7 ± 0.1 |
Experimental Protocols: Anticancer Screening
A panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), and HCT-116 (colon), should be utilized. Cells are to be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) for 48 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[2]
Mandatory Visualization: Anticancer Screening Workflow
Caption: Workflow for in vitro anticancer activity evaluation.
Antimicrobial Activity Screening
Heterocyclic compounds, including those with halogen substitutions, are known to possess antimicrobial properties.[4][5] Therefore, screening derivatives of this compound against a panel of pathogenic bacteria and fungi is a crucial step in evaluating their biological activity.
Data Presentation: Comparative Antimicrobial Activity (MIC Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table presents hypothetical MIC values for the novel compounds against representative Gram-positive and Gram-negative bacteria, and a fungal strain, compared to standard antibiotics.
| Compound | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | C. albicans (Fungus) |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Compound A | 16 | 32 | >64 | 32 |
| Compound B | 8 | 16 | 32 | 16 |
| Compound C | 4 | 8 | 16 | 8 |
| Vancomycin | 1 | - | - | - |
| Ciprofloxacin | - | 0.25 | 1 | - |
| Fluconazole | - | - | - | 2 |
Experimental Protocols: Antimicrobial Susceptibility Testing
A panel of microorganisms should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a fungal species (e.g., Candida albicans).
This method is used to determine the MIC of a compound in a liquid growth medium.[6][7]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL) in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the prepared inoculum to each well. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualization: Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Potential Signaling Pathway Involvement
Pyridine-based scaffolds are known to interact with various signaling pathways, including kinase cascades that are often dysregulated in cancer.[8] The Extracellular signal-regulated kinase (ERK) pathway is a key regulator of cell proliferation and survival, and its inhibition is a valid strategy in cancer therapy.[9][10]
Mandatory Visualization: ERK1/2 Signaling Pathway
Caption: Potential inhibition of the ERK1/2 signaling pathway.
This guide provides a foundational framework for the systematic biological evaluation of novel compounds derived from this compound. The presented protocols and data structures are intended to facilitate objective comparisons and guide further research and development efforts in the discovery of new therapeutic agents.
References
- 1. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 5-Chloro-2-fluoronicotinaldehyde: A Comparative Guide for Synthetic Intermediates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Halogenated Pyridine Aldehydes in Key Synthetic Transformations
In the landscape of drug discovery and development, the selection of appropriate synthetic intermediates is a critical decision that significantly impacts the efficiency, cost, and overall success of a synthetic campaign. 5-Chloro-2-fluoronicotinaldehyde has emerged as a valuable building block, offering a unique combination of reactivity and functionality. This guide provides an objective comparison of this compound against other commonly employed halogenated pyridine and benzaldehyde intermediates, supported by experimental data and detailed protocols for key reactions.
Performance Comparison in Key Cross-Coupling Reactions
The utility of a synthetic intermediate is often defined by its performance in robust and versatile cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are cornerstones of modern synthetic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The following tables summarize the expected reactivity and available data for this compound and its alternatives in these transformations.
The general trend for halide reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This is attributed to the bond dissociation energies of the carbon-halogen bond, where weaker bonds (like C-I) undergo oxidative addition to the palladium catalyst more readily. Consequently, chloro-substituted pyridines are generally less reactive than their bromo- or iodo- counterparts, often requiring more forcing reaction conditions, higher catalyst loadings, or more specialized and expensive ligands to achieve comparable yields.
Table 1: Comparison of Physical and Chemical Properties
| Compound | CAS Number | Molecular Weight ( g/mol ) | Purity |
| This compound | 882679-90-5 | 159.55 | ≥98% |
| 5-Bromo-2-chloronicotinaldehyde | 1060802-23-4 | 220.45 | ≥97% |
| 2-Chloro-5-formylpyridine | 82604-54-6 | 141.56 | ≥97% |
| 5-Bromo-2-fluoronicotinaldehyde | 93777-26-5 | 203.01 | ≥95% |
Table 2: Comparative Performance in Suzuki-Miyaura Coupling
| Intermediate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 5-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | High |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 / 18 | Moderate to High |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 / 12 | Expected Moderate |
| 5-Bromo-2-chloronicotinaldehyde | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 / 8 | Expected High |
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Intermediate | Amine | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| Aryl Bromide | Morpholine | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | NaOtBu | Toluene | 100 / 1-2 | 90-95 |
| Aryl Chloride | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 / 18 | 94 |
| This compound | Morpholine | Pd₂(dba)₃ / RuPhos | K₂CO₃ | 1,4-Dioxane | 100 / 16 | Expected Moderate |
| 2-Chloro-5-formylpyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 / 24 | Expected Moderate to High |
Table 4: Illustrative Cost Comparison
| Compound | Supplier 1 (Price/Quantity) | Supplier 2 (Price/Quantity) |
| This compound | Inquire for pricing | - |
| 5-Bromo-2-chloronicotinaldehyde | $1171 / 25g | $909.37 / 10g[1] |
| 2-Chloro-5-formylpyridine | Inquire for pricing | - |
| 5-Bromo-2-fluoronicotinaldehyde | Inquire for pricing | - |
Note: Pricing information is subject to change and may vary significantly between suppliers. Direct comparison is challenging due to differences in quoted quantities.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating the performance of synthetic intermediates. Below are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for the intermediates discussed.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the halo-pyridine aldehyde (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1) is placed in a reaction vessel. The vessel is thoroughly degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
To an oven-dried reaction vessel containing a magnetic stir bar is added the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times. Under a positive pressure of the inert gas, the halo-pyridine aldehyde (1.0 eq.), the amine (1.2 eq.), and the base (e.g., NaOtBu, 1.5 eq.) are added. Anhydrous, degassed solvent (e.g., toluene) is then added via syringe. The reaction mixture is heated to the desired temperature (typically 100-110 °C) with vigorous stirring. The progress of the reaction is monitored by TLC or LC-MS. Once the starting material is consumed, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.[2]
Visualization of Key Pathways and Workflows
Understanding the broader context in which these intermediates are used is crucial. The following diagrams illustrate a comparative experimental workflow and two key signaling pathways where the final products synthesized from these intermediates may have therapeutic relevance.
Caption: Comparative Experimental Workflow for Cross-Coupling Reactions.
Caption: Aurora A Kinase Signaling Pathway in Cell Cycle Regulation.
Caption: CXCR4 Signaling Pathway in Cancer Metastasis.[1][3][4]
Conclusion
This compound represents a valuable and versatile synthetic intermediate for drug discovery. Its primary drawback compared to bromo- or iodo-substituted analogs is its lower reactivity in palladium-catalyzed cross-coupling reactions, which may necessitate more robust catalytic systems or harsher reaction conditions. However, the potential for selective transformations and its unique electronic properties, conferred by the fluorine substituent, can be advantageous in specific synthetic contexts. The choice of intermediate will ultimately depend on a careful consideration of factors including desired reactivity, cost, availability, and the specific synthetic strategy employed. This guide provides a foundational framework to aid researchers in making informed decisions for the efficient and strategic synthesis of novel therapeutic agents.
References
A Comparative Purity Analysis of Commercial 5-Chloro-2-fluoronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive purity assessment of commercially available 5-Chloro-2-fluoronicotinaldehyde, a critical building block in the synthesis of various pharmaceutical compounds. The purity of this starting material is paramount to ensure the efficacy, safety, and reproducibility of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document presents a comparative analysis of hypothetical commercial samples, detailing the analytical methodologies used and providing supporting experimental data.
Comparative Purity Assessment
The purity of this compound from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C) was evaluated using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvents, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of organic impurities.
Table 1: Comparison of Purity and Impurity Profiles of Commercial this compound
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC, % Area) | 99.85% | 99.52% | 98.98% |
| Major Impurity Profile (HPLC, % Area) | |||
| 5-chloro-2-fluoronicotinic acid | 0.08% | 0.25% | 0.45% |
| 5-chloro-2-fluoro-3-methylpyridine | 0.05% | 0.15% | 0.30% |
| Unknown Impurity 1 (RT 4.2 min) | < 0.01% | 0.03% | 0.10% |
| Unknown Impurity 2 (RT 5.8 min) | 0.02% | 0.05% | 0.15% |
| Total Impurities (HPLC, % Area) | 0.15% | 0.48% | 1.02% |
| Residual Solvents (GC-MS) | |||
| Toluene | 50 ppm | 150 ppm | 300 ppm |
| Ethyl Acetate | < 10 ppm | 25 ppm | 75 ppm |
| NMR Confirmation | Conforms | Conforms | Conforms |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this assessment are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method was developed to separate this compound from its potential process-related impurities, such as the starting material and over-oxidation byproducts.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % A % B 0 70 30 15 30 70 20 30 70 21 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Data Analysis: The percentage purity was calculated by the area normalization method. The peak area of the main component was divided by the total peak area of all components in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This method is designed for the detection and quantification of residual solvents that may be present from the synthesis and purification processes.
-
Instrumentation: A standard GC-MS system with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Sample Preparation: A stock solution of the sample was prepared by dissolving 100 mg of the material in 10 mL of a suitable solvent (e.g., DMSO). A series of calibration standards of known solvents were prepared.
-
Data Analysis: The concentration of each residual solvent was determined by comparing the peak area of the solvent in the sample to the calibration curve of the respective standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy were used to confirm the chemical structure of the main component and to identify any significant organic impurities.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.7 mL of CDCl₃.
-
Data Analysis: The obtained spectra were compared with reference spectra and analyzed for the presence of signals corresponding to potential impurities.
Visualizations
Logical Workflow for Purity Assessment
The following diagram illustrates the systematic workflow for the comprehensive purity assessment of a commercial chemical substance like this compound.
Caption: A generalized workflow for the purity assessment of commercial chemicals.
Proposed Synthesis and Potential Impurities Pathway
This diagram illustrates a plausible synthetic route for this compound and highlights the origin of potential impurities.
Caption: Plausible synthesis of this compound and sources of impurities.
A Comparative Guide to the Quantitative Analysis of 5-Chloro-2-fluoronicotinaldehyde in Reaction Mixtures
The accurate quantification of 5-Chloro-2-fluoronicotinaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, is critical for reaction monitoring, yield optimization, and quality control. This guide provides an objective comparison of common analytical techniques for its determination in complex reaction matrices, supported by detailed experimental protocols and performance data. The primary methods evaluated are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Experimental Workflow Overview
The general process for the quantitative analysis of a target analyte within a reaction mixture involves several key stages, from initial sample preparation to final data analysis. Each stage is critical for ensuring the accuracy and reliability of the final quantitative result.
Caption: General workflow for quantitative analysis of a target analyte from a reaction mixture.
Comparison of Analytical Methodologies
The choice of analytical technique depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Each method offers distinct advantages and disadvantages for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of moderately polar, non-volatile compounds. For aldehydes, sensitivity and selectivity can be significantly enhanced through derivatization, commonly with 2,4-dinitrophenylhydrazine (DNPH), which forms a hydrazone derivative that absorbs strongly in the UV-Vis range.[1][2][3]
Experimental Protocol: HPLC-UV with DNPH Derivatization
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.
-
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture in 900 µL of acetonitrile.
-
Vortex and centrifuge to precipitate any solids.
-
Transfer 100 µL of the supernatant to a fresh vial.
-
-
Derivatization:
-
Add 100 µL of a DNPH solution (e.g., 1.5 mg/mL in acetonitrile with catalytic sulfuric acid) to both standards and samples.[3]
-
Cap the vials and heat at 60°C for 30 minutes.
-
Cool to room temperature and dilute with 800 µL of acetonitrile/water (50:50).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60% acetonitrile and 40% water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector set to 360 nm.[2]
-
Column Temperature: 30°C.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the DNPH derivative against the concentration of the standards. Determine the concentration in the reaction mixture samples from this curve.
Gas Chromatography (GC)
GC is ideal for analyzing volatile and thermally stable compounds. Given its halogenated structure, this compound can be analyzed directly with high sensitivity using a halogen-specific detector (XSD) or an electron capture detector (ECD).[4] Alternatively, coupling with a mass spectrometer (GC-MS) provides excellent selectivity and structural confirmation.[5][6] Derivatization is generally not required, which simplifies sample preparation.[7]
Experimental Protocol: GC-MS
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Add a fixed concentration of an internal standard (e.g., 1,2-dichlorobenzene) to all standards and samples.
-
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture in 1 mL of ethyl acetate.
-
Add 500 µL of water and vortex thoroughly to perform a liquid-liquid extraction.
-
Allow the layers to separate and carefully transfer the organic (top) layer to a GC vial.
-
Add the internal standard.
-
-
GC-MS Conditions:
-
Column: A mid-polarity column such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 240°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line: 250°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte and internal standard for enhanced sensitivity.
-
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Quantitative NMR (qNMR) Spectroscopy
NMR spectroscopy is an inherently quantitative technique where the signal integral is directly proportional to the number of nuclei.[8][9] It requires no derivatization and can often be performed with minimal sample preparation, providing a direct measurement of the molar concentration of the analyte relative to a certified internal standard.[10][11]
Experimental Protocol: ¹H-qNMR
-
Standard and Sample Preparation:
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The standard should have a simple spectrum with at least one resonance that does not overlap with analyte or reactant signals.[10]
-
Add a known volume (e.g., 600 µL) of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve the standard.
-
Accurately weigh a specific amount of the reaction mixture and add it to the same NMR tube.
-
Vortex thoroughly to ensure a homogeneous solution.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 1D proton experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being quantified (typically >30 seconds) to ensure full relaxation between scans.[10]
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
Data Processing: Apply a zero-filling and an appropriate window function before Fourier transformation. Perform careful phasing and baseline correction.
-
-
Quantification:
-
Integrate a well-resolved, non-overlapping signal for this compound (e.g., the aldehyde proton, –CHO) and a signal from the internal standard.
-
Calculate the concentration using the following formula:
-
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_std / M_analyte) * C_std
-
Where: C = concentration, I = integral value, N = number of protons for the integrated signal, M = molar mass.
-
-
Performance Data Comparison
The following table summarizes typical performance metrics for the quantitative analysis of this compound using the described methods. These values are representative and may vary based on instrumentation and specific experimental conditions.
| Parameter | HPLC-UV (with Derivatization) | GC-MS (SIM Mode) | ¹H-qNMR (400 MHz) |
| Linearity (R²) | > 0.999 | > 0.998 | N/A (Direct Ratio) |
| Accuracy (Recovery) | 95 - 105% | 92 - 108% | 98 - 102% |
| Precision (RSD) | < 2% | < 5% | < 1.5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~50 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | ~150 µg/mL |
| Analysis Time per Sample | ~15 min | ~20 min | ~10 min |
| Sample Preparation | Moderate (derivatization) | Simple (extraction) | Very Simple |
Method Selection Guide
The optimal analytical method depends heavily on the specific research or development goal. The following diagram illustrates the strengths and weaknesses of each technique to aid in selection.
Caption: Comparison of key attributes for HPLC, GC, and qNMR methods.
Conclusion
-
HPLC-UV with derivatization is a reliable and precise method suitable for routine quality control environments where high sample throughput is necessary.
-
GC-MS offers the best sensitivity and selectivity, making it the preferred method for trace-level quantification or when dealing with very complex reaction mixtures where peak co-elution is a concern.
-
qNMR provides the highest accuracy and is considered a primary ratio method, making it ideal for the certification of reference materials or for studies where absolute quantification without a specific calibration standard of the analyte is required. Its primary drawback is lower sensitivity compared to chromatographic techniques.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Safe Disposal of 5-Chloro-2-fluoronicotinaldehyde: A Procedural Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical guidance for the proper disposal of 5-Chloro-2-fluoronicotinaldehyde, a halogenated organic compound. Adherence to these procedures is critical for researchers, scientists, and drug development professionals to ensure laboratory safety and environmental compliance.
The primary and recommended method for the disposal of this compound is high-temperature incineration.[1] This should be conducted in a chemical incinerator equipped with an afterburner and scrubber to ensure the complete destruction of the compound and to manage potentially hazardous combustion byproducts.[1] It is imperative to engage a licensed professional waste disposal service for the handling and final disposal of this material.[1]
Due to a lack of comprehensive toxicological and environmental data for this compound, in-lab decontamination or neutralization protocols are not recommended. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, attempting to neutralize the substance without established procedures could lead to unforeseen hazardous reactions.
Operational Disposal Plan: A Step-by-Step Protocol
This plan outlines the necessary steps for the safe handling and disposal of this compound waste within a laboratory setting.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including personal protective equipment (PPE), absorbent materials from spills, and empty containers, must be treated as hazardous waste.
-
This compound is classified as a halogenated organic waste. It is crucial to segregate it from non-halogenated organic solvents, aqueous waste streams, and general laboratory trash to prevent cross-contamination and ensure proper disposal pathways.
-
-
Personal Protective Equipment (PPE):
-
Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
-
Waste Collection and Container Management:
-
Use a designated, leak-proof, and chemically compatible container for collecting all this compound waste. The original container, if empty, is often a suitable choice.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
Keep the waste container securely closed at all times, except when adding waste.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA within the laboratory, at or near the point of generation.
-
The SAA should be in a well-ventilated area, away from incompatible materials.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to schedule a pickup.
-
Provide them with a complete and accurate description of the waste, including the chemical name and quantity.
-
Safety and Hazard Data Summary
| Data Point | Value | Source |
| Primary Disposal Method | Chemical Incineration | [1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | [1] |
| Environmental Persistence | No specific data available; however, fluorinated organic compounds can be persistent. | |
| Known Incompatibilities | Strong oxidizing agents | General chemical principles |
Experimental Protocols
As previously stated, due to the lack of specific data on the reactivity and toxicity of this compound, detailed experimental protocols for its neutralization or decontamination are not provided. The high reactivity of the fluorine atom in 2-fluoropyridines suggests a potential for nucleophilic substitution reactions, but without specific studies, attempting such procedures in a non-specialized laboratory setting is unsafe.[2][3][4] The recommended and safest course of action is to follow the disposal plan outlined above.
Mandatory Visualizations
Caption: Disposal decision workflow for this compound waste.
Caption: Step-by-step workflow for the disposal of this compound.
References
Personal protective equipment for handling 5-Chloro-2-fluoronicotinaldehyde
Essential Safety and Handling Guide for 5-Chloro-2-fluoronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Immediate Precautions
This compound is a halogenated aromatic aldehyde. While specific toxicological data for this compound is limited, it should be handled with care, assuming it may be harmful if swallowed, in contact with skin, or if inhaled.[1] It may also cause skin and eye irritation.[2] The primary routes of exposure are inhalation, skin contact, and eye contact.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Butyl rubber or Viton® gloves are recommended for handling halogenated organic compounds and aldehydes.[4] Neoprene may also be suitable.[4] Always inspect gloves for tears or holes before use. Double gloving is recommended for enhanced protection. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned. |
| Respiratory Protection | Fume hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Glove Selection Considerations:
| Glove Material | General Resistance to Aldehydes | General Resistance to Halogenated Organics | Breakthrough Time (General Guidance) |
| Butyl Rubber | Good | Fair to Good | > 4 hours |
| Viton® | Excellent | Excellent | > 8 hours |
| Neoprene | Fair to Good | Fair | > 1 hour |
| Nitrile | Fair | Poor to Fair | < 1 hour (not recommended for prolonged contact)[5][6] |
| Latex (Natural Rubber) | Fair | Poor | < 1 hour (not recommended) |
Operational Plan: Standard Operating Procedure (SOP) for Handling this compound
This SOP outlines the procedural steps for the safe handling of this compound during a typical laboratory workflow, such as weighing and preparing a solution.
Experimental Workflow Diagram
Caption: A stepwise workflow for the safe handling of this compound.
Detailed Methodologies
1. Preparation:
- 1.1. Review Safety Information: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and this Standard Operating Procedure.
- 1.2. Assemble and Don PPE: Put on all required personal protective equipment as detailed in the PPE section above.
- 1.3. Prepare Workspace: Ensure the chemical fume hood is operational. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (e.g., glassware, spatula, weigh paper, solvent).
2. Chemical Handling (in a fume hood):
- 2.1. Weighing: Carefully weigh the desired amount of this compound onto weigh paper or into a tared container. Avoid creating dust.
- 2.2. Solution Preparation: Add the weighed compound to the desired solvent in a suitable container. Cap the container and mix by swirling or stirring.
3. Cleanup and Disposal:
- 3.1. Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical. Rinse with an appropriate solvent and then wash with soap and water.
- 3.2. Waste Disposal: Dispose of all waste, including contaminated PPE and cleaning materials, in a designated hazardous waste container.
- 3.3. Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, then eye protection).
- 3.4. Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Pathway
Caption: Segregation and disposal pathway for waste contaminated with this compound.
Disposal Procedures
-
Waste Classification: this compound is a halogenated organic compound. All waste containing this chemical must be treated as hazardous.
-
Waste Collection:
-
Solid Waste: Collect unused solid this compound, contaminated weigh paper, gloves, and other contaminated disposable lab supplies in a designated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.
-
Liquid Waste: Collect all solutions containing this compound and the first rinse of any contaminated glassware in a designated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.
-
-
Container Labeling: All waste containers must be labeled with the full chemical name of all constituents and their approximate concentrations.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
